Ornidazole
Description
This compound has been used in trials studying the prevention of Elective Colorectal Surgery.
A nitroimidazole antiprotozoal agent used in ameba and trichomonas infections. It is partially plasma-bound and also has radiation-sensitizing action.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045420 | |
| Record name | Ornidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
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Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16773-42-5 | |
| Record name | Ornidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ornidazole [USAN:INN] | |
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| Record name | Ornidazole | |
| Source | DrugBank | |
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| Record name | Ornidazole | |
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| Record name | Ornidazole | |
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| Record name | Ornidazole | |
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| Record name | Ornidazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ORNIDAZOLE | |
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Mechanism of Action Research
Intracellular Reduction and Activation
Nitro Group Reduction Pathways
A key step in the activation of ornidazole involves the reduction of its nitro group (NO2). patsnap.comrsc.org This reduction can occur through various pathways within the microbial cell. In aprotic media, 5-nitroimidazoles like this compound can undergo a reversible one-electron reduction to form a nitro radical anion (R–NO2•−), followed by a three-electron reduction to hydroxylamine (B1172632) derivatives. rsc.org In aqueous solutions, a single-step four-electron reduction is observed. rsc.org The nitro group can undergo a six-electron reduction to sequentially form nitroso-, N-hydroxylamino-, and amino-functional groups. nih.gov
Enzymatic Facilitation by Microbial Cells
The reductive activation of this compound is facilitated by enzymatic activities within anaerobic microbial cells. patsnap.compatsnap.com Enzymes, often referred to as nitroreductases, play a critical role in transferring electrons to the nitro group of this compound. nih.gov These enzymes can donate electrons one at a time via a radical mechanism or two at a time. nih.gov Studies using xanthine (B1682287) oxidase as a model nitro-reductase have demonstrated the enzymatic reduction of the nitro group of this compound. researchgate.netresearchgate.net
Ferredoxin-Linked Metabolic Pathways
Ferredoxin-linked metabolic pathways are particularly prominent in anaerobic organisms and are typically involved in the reduction of the nitro group of this compound. patsnap.com Ferredoxins are electron carriers that can donate electrons to the nitro group of nitroimidazoles. researchgate.netresearchgate.net This electron transfer is crucial for the reductive activation of the drug within anaerobic bacteria and protozoa. researchgate.net The reduction of the nitro group by a ferredoxin-type redox system leads to the formation of redox intermediate intracellular metabolites. rwandafda.gov.rwiiab.me
Generation of Reactive Species
The intracellular reduction of this compound leads to the generation of highly reactive species that are central to its antimicrobial activity. patsnap.comrsc.org
Reactive Intermediates Formation
The reduction of this compound generates a range of reactive intermediates. patsnap.comwikipedia.orgrsc.orgwikidata.org These can include nitroso and hydroxylamine derivatives, formed during the multi-electron reduction of the nitro group. rsc.orgnih.gov The formation of these redox intermediate intracellular metabolites is considered a key component in the killing of microorganisms by this compound. rwandafda.gov.rw These reactive intermediates can interfere with various cellular processes within the microorganism, including the inhibition of nucleic acid synthesis and impairment of cellular respiration. patsnap.comvinmec.com
Free Radical Production
The reduction of this compound also results in the production of free radicals, including the nitro radical anion (R–NO2•−). patsnap.comrsc.orgnih.gov These generated free radicals are highly reactive. patsnap.com The formation of short-lived products, particularly one-electron nitro radical anions, can lead to various reactions, such as the scission of C–C and C–N bonds. nih.gov These reactive species chemically interact with microbial DNA, causing damage. patsnap.comrsc.org
The interaction of these reactive species and free radicals with microbial DNA is critical to this compound's mechanism. They induce damage primarily in the form of strand breakage. patsnap.compatsnap.com The free radicals attack the helical structure of DNA, leading to fragmentation and denaturation. patsnap.com This DNA damage disrupts essential functions like replication and transcription, ultimately resulting in cell death. patsnap.com
Here is a summary of the key steps in the mechanism of action:
| Step | Description | Location in Cell |
| Entry into Microbial Cell | This compound enters anaerobic bacteria or protozoa. patsnap.com | Intracellular |
| Nitro Group Reduction | The nitro group of this compound is reduced. patsnap.comrsc.org | Intracellular |
| Enzymatic Facilitation | Microbial enzymes facilitate the reduction process. patsnap.compatsnap.com | Intracellular |
| Ferredoxin Involvement | Ferredoxin-linked pathways are typically involved in electron transfer. patsnap.com | Intracellular |
| Reactive Intermediates Formation | Nitroso and hydroxylamine derivatives are formed. rsc.orgnih.gov | Intracellular |
| Free Radical Production | Nitro radical anions and other free radicals are generated. patsnap.comrsc.orgnih.gov | Intracellular |
| DNA Interaction and Damage | Reactive species and free radicals damage microbial DNA. patsnap.comrsc.org | Intracellular (Nucleoid/Nucleus) |
| Disruption of Cellular Processes | Essential DNA functions are inhibited. patsnap.com | Intracellular |
| Cell Death | The microorganism is effectively killed. patsnap.com | Intracellular |
Molecular and Cellular Targets
The primary molecular target of the activated this compound metabolites is deoxyribonucleic acid (DNA). patsnap.comncats.io The reactive species generated from this compound interact chemically with microbial DNA, leading to various forms of damage. patsnap.com
This compound's cytotoxic effects are largely attributed to its ability to induce significant damage to microbial DNA. patsnap.compatsnap.comncats.io
A primary consequence of the interaction between this compound's reactive intermediates and DNA is the induction of DNA strand breaks. patsnap.compatsnap.comfabad.org.tr These breaks can occur in both single and double strands of the DNA helix. nih.gov Studies using techniques like the Comet assay have demonstrated that this compound increases DNA damage, including double-strand breaks, in a dose- and time-dependent manner in susceptible cells. nih.gov
The free radicals generated by the reduction of this compound attack the helical structure of DNA. patsnap.com This attack leads to the fragmentation and denaturation of the DNA helix. patsnap.com The disruption of the DNA's structural integrity is a critical factor in the drug's ability to inhibit essential cellular functions. patsnap.comvinmec.comsimcalab.com
Beyond causing structural damage, this compound also inhibits DNA synthesis in target microorganisms. patsnap.comncats.iofabad.org.trnih.gov This inhibition is a direct result of the damaged DNA template and the interference by the reactive metabolites with the processes required for DNA replication. researchgate.netfortunejournals.com
The DNA damage induced by this compound, including strand breaks and structural alterations, significantly disrupts essential DNA functions such as replication and transcription. patsnap.compatsnap.comportlandpress.com The compromised DNA template cannot be accurately replicated or transcribed, leading to impaired cellular processes and ultimately cell death. patsnap.comncats.io The reduction products of this compound create compounds with DNA, causing it to degrade and disrupting these vital processes. ncats.io
| Mechanism Component | Description |
| Activation | Reduction of nitro group in anaerobic organisms by enzymes (e.g., ferredoxin-linked pathways). patsnap.compatsnap.com |
| Reactive Intermediate Generation | Production of toxic derivatives and free radicals from reduced this compound. patsnap.comportlandpress.com |
| DNA Interaction | Chemical interaction of reactive species with microbial DNA. patsnap.com |
| DNA Strand Breakage | Induction of single and double-strand breaks in DNA. patsnap.compatsnap.comfabad.org.trnih.gov |
| DNA Structural Damage | Fragmentation and denaturation of the DNA helical structure. patsnap.comvinmec.comsimcalab.com |
| Inhibition of DNA Synthesis | Interference with the process of creating new DNA strands. patsnap.comncats.iofabad.org.trnih.gov |
| Disruption of Replication/Transcription | Impairment of the processes by which DNA is copied and transcribed into RNA. patsnap.compatsnap.comncats.ioportlandpress.com |
| Interference with Other Processes | Potential inhibition of other nucleic acid synthesis and impairment of cellular respiration. patsnap.comncats.io |
| Outcome | Cell death in susceptible anaerobic bacteria and protozoa. patsnap.compatsnap.com |
Interference with Other Cellular Processes
Nucleic Acid Synthesis Impairment
A key aspect of this compound's mechanism is its ability to disrupt nucleic acid synthesis. Once inside anaerobic bacteria or protozoa, this compound undergoes a reductive activation. patsnap.com This process, often facilitated by ferredoxin-linked metabolic pathways more prominent in anaerobic organisms, reduces the nitro group on the this compound molecule. patsnap.com The reduction generates reactive intermediates and free radicals. patsnap.com These reactive species interact chemically with microbial DNA, causing damage, primarily in the form of strand breaks. patsnap.com The generated free radicals attack the helical structure of DNA, leading to fragmentation and denaturation. patsnap.com This damage disrupts crucial DNA functions such as replication and transcription, ultimately resulting in cell death. patsnap.com this compound inhibits DNA synthesis by breaking and destabilizing the DNA structure. nih.govresearchgate.netresearchgate.net
Enzyme Activity Modulation (e.g., Triose-Phosphate Isomerase, Glyceraldehyde-3-Phosphate Dehydrogenase in photosynthetic organisms)
While the primary mechanism in anaerobic bacteria and protozoa involves DNA damage, research has indicated that this compound can also modulate the activity of certain enzymes in other organisms, such as photosynthetic organisms. Studies have shown that this compound can hinder the activity of two Calvin cycle enzymes: triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.netnih.govportlandpress.comscience.gov This inhibition of TPI and GAPDH by this compound has been observed to occur through a different mechanism than its action in protozoa and anaerobic bacteria. researchgate.netnih.govportlandpress.com Notably, TPI inhibition by this compound was found to be unrelated to the electron transport machinery, occurring even in the dark or when electron transport was blocked. researchgate.netnih.gov Although TPI and GAPDH are also involved in glycolysis and gluconeogenesis, this compound's effect on the respiration of photoautotrophs is considered moderate, highlighting its value as an efficient inhibitor of photosynthesis. researchgate.netnih.gov
Specificity and Selectivity
The selective toxicity of this compound towards anaerobic microorganisms is a crucial characteristic of its therapeutic utility.
Differential Effects in Anaerobic versus Aerobic Environments
The specificity of this compound for anaerobic bacteria and protozoa, in contrast to aerobic organisms, is largely attributed to the differences in their intracellular environments. patsnap.com Anaerobic organisms possess the necessary electron transport components and enzymatic activities that facilitate the reduction of this compound's nitro group, a critical step for its activation. patsnap.com Aerobic organisms typically lack these specific components or pathways, thereby sparing them from the drug's toxic effects. patsnap.com this compound enters the cell by passive diffusion under anaerobic conditions. nih.govresearchgate.netresearchgate.net
Pharmacological Research and Pharmacodynamics
Drug Absorption and Distribution Studies
The pharmacokinetic characteristics of ornidazole following administration have been studied to elucidate its uptake and dissemination throughout the body.
Gastrointestinal Absorption Mechanisms
Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract, with a mean absorption rate of approximately 90%. e-lactancia.orgmedsafe.govt.nz Peak plasma concentrations are typically achieved within 2 to 4 hours after administration. medsafe.govt.nzfabad.org.tr Some studies suggest that the rate, but not the extent, of absorption may be affected by food. fabad.org.tr Research indicates that the oral absorption process involves the intestinal absorptive phase and that this compound may be a P-glycoprotein substrate in humans. nih.gov One study using rectal suppositories suggested that the drug might be released in the colon rather than the stomach and small intestine, indicating a potentially prolonged absorption time and delayed peak concentration depending on the formulation. fabad.org.tr
Tissue Permeability and Distribution Profiles
This compound is characterized by its effective penetration into various body tissues and fluids, including the cerebrospinal fluid. e-lactancia.orgmedsafe.govt.nzvinmec.com This wide distribution contributes to its efficacy in treating systemic infections. This compound concentrations in most tissues, including the central nervous system, have been reported to range from 60% to 100% of plasma levels. nih.gov The mean volume of distribution after intravenous administration is approximately 1 L/kg or 0.9 L/kg. e-lactancia.orgmedsafe.govt.nz this compound's excellent penetration into lipidic tissues has been highlighted as an advantage compared to some other nitroimidazole derivatives. fabad.org.tr
Plasma Protein Binding Dynamics
Studies have consistently shown that this compound exhibits low plasma protein binding. The reported plasma protein binding rate is approximately 11% to 13%. e-lactancia.orgmedsafe.govt.nzfabad.org.trmdpi.com Some sources indicate the binding rate is less than 15%. nih.govvinmec.com This low binding suggests that a significant proportion of the drug remains free in the plasma and is available to distribute into tissues and exert its pharmacological effects.
Here is a summary of key absorption and distribution parameters:
| Parameter | Value (approximate) | Source(s) |
| Oral Absorption | 90% | e-lactancia.orgmedsafe.govt.nz |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | medsafe.govt.nzfabad.org.tr |
| Plasma Protein Binding | 11-13% or <15% | e-lactancia.orgmedsafe.govt.nzfabad.org.trnih.govvinmec.commdpi.com |
| Volume of Distribution (Vss) | 0.9-1 L/kg | e-lactancia.orgmedsafe.govt.nz |
Metabolic Pathways and Enzyme Systems
This compound undergoes significant metabolism, primarily in the liver, before being eliminated from the body.
Hepatic Metabolism Investigations
This compound is extensively metabolized in the liver. e-lactancia.orgmedsafe.govt.nzfabad.org.trvinmec.comwikipedia.org Hepatic metabolism is the main route of biotransformation for this compound. e-lactancia.orgmedsafe.govt.nzfabad.org.trvinmec.comwikipedia.org The drug is metabolized to several metabolites, with five metabolites being reported. fabad.org.tr Two of the major metabolites identified are 2-hydroxymethyl and α-hydroxymethyl metabolites, also referred to as M1 and M4. e-lactancia.orgmedsafe.govt.nznih.govvinmec.com M1 is reported to stem from an oxidative pathway, while M4 is formed via hydrolysis. fabad.org.tr These main metabolites are generally considered less active against Trichomonas vaginalis and anaerobic bacteria compared to the parent drug. e-lactancia.orgmedsafe.govt.nz Impaired liver function, such as in patients with severe liver disease or cirrhosis, can lead to a decreased plasma clearance and an increased half-life of this compound due to its extensive hepatic metabolism. e-lactancia.orgmedsafe.govt.nzfabad.org.tr
Glucuronidation as a Principal Pathway
Stereoselective glucuronidation has been identified as a principal metabolic pathway of this compound in humans. nih.govebi.ac.ukresearchgate.net This process, followed by renal excretion, accounts for a significant portion of the administered dose, specifically 37.3%. nih.govebi.ac.uk Investigations using human recombinant UDP-glucuronosyltransferases (UGTs) have demonstrated that UGT1A9 is the predominant isoform involved in the glucuronidation of R-ornidazole, while UGT2B7 is primarily responsible for the glucuronidation of S-ornidazole. nih.govebi.ac.ukresearchgate.net Enzyme kinetic studies in human liver and kidney microsomes support these findings, indicating stereoselective glucuronidation catalyzed by UGT1A9 and UGT2B7. nih.govebi.ac.ukresearchgate.net Other metabolic pathways, in addition to glucuronidation, include oxidation and hydrolysis. mdpi.com
Oxidation and Hydrolysis Pathways
This compound undergoes extensive metabolism, primarily in the liver, before its excretion. This biotransformation involves both oxidation and hydrolysis pathways. One of the major metabolites, M1 (1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol), is formed through an oxidative pathway. Another significant metabolite, M4 (3-(2-methyl-5-nitro-1-imidazolyl)-1,2-propanediol), is generated via hydrolysis. fabad.org.tr Studies have indicated that this compound can degrade under oxidative stress conditions, as well as under extreme pH values. researchgate.net Hydrolysis is a metabolic process where water molecules break chemical bonds in the drug, often splitting ester or amide bonds. creative-proteomics.com Oxidation involves the addition of an oxygen atom or removal of electrons, frequently catalyzed by enzymes like cytochrome P450, making lipophilic drugs more water-soluble. creative-proteomics.com
Identification of Major Metabolites
Several metabolites of this compound have been identified in humans and animal models. In human urine, up to 19 metabolites have been detected. nih.govcapes.gov.brresearchgate.net Five specific metabolites, M1, M2, M3, M4, and M5, have been identified in urine. fabad.org.trtandfonline.com
| Metabolite | Chemical Name | Formation Pathway |
| M1 | 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol | Oxidative |
| M2 | 2-methyl-5-nitro-imidazole | |
| M3 | N-(3-chloro-2-hydroxypropyl) acetamide | |
| M4 | 3-(-2-methyl-5-nitro-1-imidazolyl)-1, 2-propanediol | Hydrolysis |
| M5 | acetamide |
M1 and M4 are considered two of the major metabolites. fabad.org.tr M1 stems from an oxidative pathway, while M4 is formed via hydrolysis. fabad.org.tr The formation of M3 and M5 suggests cleavage of the imidazole (B134444) ring. tandfonline.com In human bile, 12 metabolites, including 10 novel ones, have been characterized, resulting from processes such as HCl elimination, oxidative dechlorination, hydroxylation, sulfation, diastereoisomeric glucuronation, and substitution of NO2 or Cl atoms by cysteine or N-acetylcysteine. researchgate.net
Enzyme Isoform Contribution (e.g., UGT1A9, UGT2B7)
Stereoselective glucuronidation is a principal metabolic pathway for this compound in humans. nih.govcapes.gov.br This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Research using human recombinant UGTs has demonstrated that UGT1A9 is the predominant isoform involved in the glucuronidation of R-ornidazole, while UGT2B7 is almost exclusively responsible for the glucuronidation of S-ornidazole. nih.govresearchgate.net Enzyme kinetic studies in human liver and kidney microsomes support these findings, showing similar Km values for UGT1A9 with R-ornidazole and UGT2B7 with S-ornidazole. nih.govcapes.gov.brresearchgate.net UGTs are a family of enzymes crucial for conjugating lipophilic molecules with sugars, increasing their water solubility and facilitating excretion. physiology.org UGT1A9 and UGT2B7 are among the most common UGT enzymes involved in drug metabolism.
Impact of Liver Function on Clearance
This compound is extensively metabolized in the liver, and consequently, liver function significantly impacts its clearance. fabad.org.trmdpi.com Studies in patients with severe liver disease, such as alcoholic cirrhosis, have shown that this compound elimination is impaired. fabad.org.trresearchgate.net In patients with liver cirrhosis, the elimination half-life of this compound is longer and plasma clearance is lower compared to healthy subjects. researchgate.netrwandafda.gov.rwmedsafe.govt.nz For instance, the mean plasma clearance was found to be lower in patients with severe alcoholic cirrhosis (34.9 ± 4.9 ml/min) compared to control subjects (50.6 ± 2.1 ml/min), and the half-life was longer (21.9 ± 2.9 hours vs 14.1 ± 0.5 hours). researchgate.net This decreased clearance in hepatic insufficiency can lead to the accumulation of both the parent drug and its metabolites in plasma. researchgate.netresearchgate.net Total bilirubin (B190676) levels have been identified as a significant variable influencing maternal this compound clearance and exposure. mdpi.com
Elimination and Excretion Research
This compound and its metabolites are primarily eliminated from the body through excretion, with the kidneys playing a major role. fabad.org.trnih.gov
Renal Excretion of Prodrug and Metabolites
Renal excretion is the predominant route of elimination for this compound and its metabolites. fabad.org.trnih.govnih.gov A significant portion of the administered dose is recovered in the urine, mainly in the form of conjugates and metabolites. fabad.org.trtandfonline.com Studies have reported that between 43% and 63% of the dose is recovered in urine, with less than 4% excreted as unchanged drug. fabad.org.tr Stereoselective glucuronidation, followed by renal excretion, accounts for a substantial percentage of the administered dose. nih.govcapes.gov.br Renal clearance of this compound has been reported to be 45-50 ml/min. The pharmacokinetics of this compound appear unaltered in patients with renal impairment, and dose adjustment may not be necessary in such cases due to the predominantly extra-renal elimination of the drug. rwandafda.gov.rwmedsafe.govt.nznih.gov However, this compound is removed by haemodialysis. rwandafda.gov.rwmedsafe.govt.nznih.gov
Biliary and Fecal Excretion Contributions
In addition to renal excretion, biliary and fecal routes also contribute to the elimination of this compound and its metabolites. This compound is excreted to a lesser extent in the feces. fabad.org.trvinmec.com Approximately 22% of the administered dose has been reported to be eliminated in the feces within five days. fabad.org.tr Biliary excretion may play a role in the elimination of this compound and its metabolites. fabad.org.trvinmec.com Studies have characterized metabolites present in human bile, indicating this route's involvement in the elimination process. researchgate.net
Pharmacokinetic Modeling and Characterization
Pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated by the body. This section focuses on the pharmacokinetic modeling and characterization of this compound, particularly its elimination half-life and intrinsic clearance.
Elimination Half-Life Determinations
The elimination half-life (t½) of a drug is a key pharmacokinetic parameter that describes the time it takes for the concentration of the drug in the plasma to reduce by half. Studies have consistently reported the mean elimination half-life of this compound from human plasma to be in the range of 11 to 14 hours. fabad.org.trasianpubs.orge-lactancia.orgwikipedia.org This relatively long half-life suggests that this compound can be administered at less frequent intervals compared to some other nitroimidazole derivatives. fabad.org.tr
For instance, research involving healthy volunteers indicated a mean half-life of elimination of 14.4 hours for this compound, in comparison to 8.4 hours for metronidazole (B1676534) in the same study. karger.com Another study focusing on the pharmacokinetics of this compound after a single intravenous dose of 1,000 mg in patients undergoing colorectal surgery reported a beta-phase elimination half-life of 14.1 ± 2.7 hours. asm.org In patients with advanced chronic renal failure, the half-life of this compound was found to be 10.8 ± 1.4 hours after a single 500 mg intravenous dose, which was comparable to values observed in subjects with normal renal function, suggesting predominantly extra-renal elimination. researchgate.netnih.gov In patients undergoing continuous ambulatory peritoneal dialysis (CAPD), the half-life was 11.8 ± 0.8 hours. researchgate.netnih.gov However, in patients with severe liver cirrhosis, the elimination half-life of this compound was significantly prolonged, averaging 21.9 ± 2.9 hours compared to 14.1 ± 0.5 hours in healthy volunteers. researchgate.net Pharmacokinetic studies in neonates and infants have reported an elimination phase half-life of 14.67 hours, which did not significantly differ from data reported in adults. nih.gov
The elimination half-life can be calculated using the formula t½ = 0.693/Kel, where Kel is the apparent elimination rate constant derived from the slope of the linear regression of natural log-transformed plasma concentrations. asianpubs.org
Here is a summary of reported elimination half-life values for this compound in different populations:
| Population | Dose (Route) | Elimination Half-Life (hours) | Reference |
| Healthy Volunteers | Oral (750 mg) | 14.4 | karger.com |
| Healthy Volunteers | Not specified | 11 to 14 | fabad.org.tr |
| Patients (Colorectal Surgery) | Intravenous (1000 mg) | 14.1 ± 2.7 | asm.org |
| Healthy Volunteers | Not specified | 12 to 14 | asianpubs.org |
| Not specified | Not specified | ~13 | e-lactancia.orgvinmec.com |
| Advanced Chronic Renal Failure | Intravenous (500 mg) | 10.8 ± 1.4 | researchgate.netnih.gov |
| CAPD Patients | Intravenous (500 mg) | 11.8 ± 0.8 | researchgate.netnih.gov |
| Severe Liver Cirrhosis Patients | Intravenous (Not specified) | 21.9 ± 2.9 | researchgate.net |
| Healthy Volunteers | Intravenous (Not specified) | 14.1 ± 0.5 | researchgate.net |
| Neonates and Infants | Intravenous (20 mg/kg) | 14.67 | nih.gov |
Intrinsic Clearance Studies (in vitro and in vivo)
Intrinsic clearance (CLint) refers to the ability of an enzyme or organ (like the liver or kidney) to metabolize or eliminate a drug in the absence of blood flow limitations and protein binding. In vitro studies using human liver microsomes (HLMs) and human kidney microsomes (HKMs) have been conducted to investigate the intrinsic clearance of this compound, particularly focusing on its stereoselective metabolism. nih.govcapes.gov.br
This compound is a chiral compound, existing as R and S enantiomers. Stereoselective glucuronidation is identified as a principal metabolic pathway in humans. nih.govcapes.gov.brresearchgate.net Studies using human recombinant UDP-glucuronosyltransferases (UGTs) demonstrated that UGT1A9 is the predominant isoform involved in the glucuronidation of R-ornidazole, while UGT2B7 is primarily responsible for the glucuronidation of S-ornidazole. nih.govcapes.gov.br
Enzyme kinetic parameters, including Michaelis constant (Km) and intrinsic clearance (CLint), have been determined in HLMs and HKMs. The Km values for UGT1A9 with R-ornidazole were reported as 15.6 ± 1.6 mM, and for UGT2B7 with S-ornidazole as 3.8 ± 0.9 mM. nih.govcapes.gov.br These values were comparable to those determined in HLMs and HKMs. nih.govcapes.gov.br
In vitro intrinsic clearance (CLint) ratios of S- to R-ornidazole were approximately 4.3 in HLMs and 6.5 in HKMs, indicating a stereoselective difference in clearance between the two enantiomers. nih.govcapes.gov.brresearchgate.net This suggests that the S-enantiomer is cleared more efficiently than the R-enantiomer by these metabolic pathways in vitro.
While in vitro studies provide valuable insights into the metabolic capacity of enzymes and organs, predicting in vivo hepatic clearance (CLH) from in vitro CLint data requires scaling using models such as the well-stirred model. evotec.comnih.govmmv.org The mean plasma clearance (Cl) of this compound in healthy volunteers has been reported around 47 mL/min (2.82 L/h) after a 1g intravenous dose. fabad.org.trnih.gov In patients with severe liver cirrhosis, mean plasma clearance was reduced to 34.9 ± 4.9 mL/min compared to 50.6 ± 2.1 mL/min in control subjects. researchgate.net
Further in vivo studies are essential to fully characterize the intrinsic clearance of this compound in the context of systemic circulation, considering factors like protein binding, blood flow, and the contribution of other elimination pathways.
Here is a summary of in vitro intrinsic clearance data:
| Matrix | Enantiomer | Predominant UGT | Km (mM) | In vitro CLint Ratio (S/R) | Reference |
| Human Liver Microsomes | R-ornidazole | UGT1A9 | 20.1 ± 1.4 | ~4.3 | nih.govcapes.gov.br |
| Human Liver Microsomes | S-ornidazole | UGT2B7 | 6.6 ± 1.3 | ~4.3 | nih.govcapes.gov.br |
| Human Kidney Microsomes | R-ornidazole | UGT1A9 | 17.7 ± 4.0 | ~6.5 | nih.govcapes.gov.br |
| Human Kidney Microsomes | S-ornidazole | UGT2B7 | 3.2 ± 0.4 | ~6.5 | nih.govcapes.gov.br |
| Recombinant UGT1A9 | R-ornidazole | UGT1A9 | 15.6 ± 1.6 | - | nih.govcapes.gov.br |
| Recombinant UGT2B7 | S-ornidazole | UGT2B7 | 3.8 ± 0.9 | - | nih.govcapes.gov.br |
Antimicrobial and Antiparasitic Efficacy Research
Spectrum of Antimicrobial Activity Studies
Ornidazole exhibits activity against a range of anaerobic bacteria and protozoa. wisdomlib.orgfabad.org.trresearchgate.netvinmec.comtoku-e.com
Anaerobic Bacterial Pathogen Susceptibility
Research indicates that this compound is active against various anaerobic bacterial pathogens, including Bacteroides and Clostridium species. nih.gove-lactancia.org Studies have shown good activity against Bacteroides species, including the Bacteroides fragilis group. nih.govnih.govresearchgate.net For instance, one study reported that this compound was active against 99.1% of Bacteroides group fragilis and 91.3% of non-fragilis Bacteroides. nih.gov Resistance rates for B. fragilis to metronidazole (B1676534) (a similar nitroimidazole) have been reported as low as 0.4% in some studies, suggesting generally high susceptibility of this group to nitroimidazoles like this compound. tandfonline.com Clostridium perfringens strains have also shown susceptibility to this compound. nih.gov
In the context of mixed aerobic-anaerobic infections, particularly those involving Escherichia coli and Bacteroides fragilis, this compound administered as a single agent has demonstrated efficacy. oup.com Although E. coli is an aerobic bacterium, this compound has been shown to be active in vivo against coliforms in the presence of anaerobes, despite exhibiting in vitro resistance. oup.com This suggests a potential synergistic effect or altered drug activity within the environment of a mixed infection.
Data on the susceptibility of anaerobic bacteria to this compound:
| Bacterial Species | Susceptibility Rate (%) | Source Method |
| Bacteroides group fragilis | 99.1 | Agar-dilution technique nih.gov |
| Non-fragilis Bacteroides | 91.3 | Agar-dilution technique nih.gov |
| Clostridium perfringens | 100 | Agar-dilution technique nih.gov |
| Gram-positive cocci (anaerobic) | 88.6 | Agar-dilution technique nih.gov |
Protozoal Pathogen Susceptibility
This compound is effective against several protozoal pathogens, including Entamoeba histolytica, Giardia lamblia (also known as Giardia intestinalis), and Trichomonas vaginalis. wisdomlib.orgfabad.org.trresearchgate.netvinmec.comtoku-e.come-lactancia.org
Entamoeba histolytica: In vitro studies have evaluated the activity of this compound against E. histolytica. One study found that the minimal inhibitory concentration (MIC) for this compound against locally isolated strains of E. histolytica in Thailand ranged from 0.0625 to 0.25 µg/ml. nih.gov This study indicated that metronidazole was superior to dehydroemetine, and there was no significant difference in efficacy among this compound, metronidazole, and tinidazole (B1682380) against E. histolytica. nih.gov this compound is used in the treatment of intestinal and extraintestinal amoebiasis, including amoebic dysentery and liver abscesses. wisdomlib.orgresearchgate.nete-lactancia.orgmsdmanuals.com
Giardia lamblia: this compound has demonstrated significant activity against G. lamblia. fabad.org.trvinmec.comtoku-e.come-lactancia.org In vitro studies have shown variability in the sensitivity of Giardia isolates to this compound. toku-e.com One study reported an IC50 of 0.12 mg/L for this compound against a strain of Giardia lamblia, noting it was the most effective among the 5-nitroimidazoles tested in that specific study. microbiologyresearch.org Another study comparing various nitroimidazoles found tinidazole and this compound to be the most active compounds against Giardia duodenalis isolates. oup.com Research in Thailand indicated that G. lamblia isolates showed less susceptibility to metronidazole compared to furazolidone (B1674277) and mebendazole (B1676124), and a previous report suggested metronidazole was less effective than tinidazole and this compound for giardiasis treatment in Thailand. mdpi.com
Trichomonas vaginalis: this compound is effective in treating infections caused by T. vaginalis. fabad.org.trvinmec.comtoku-e.come-lactancia.org Studies have evaluated the susceptibility of T. vaginalis isolates to this compound. researchgate.netukzn.ac.zanih.govnih.gov One study determined the MIC and minimal lethal concentration (MLC) values for this compound against a clinical T. vaginalis strain to be 50 µg/ml and 100 µg/ml, respectively, at 72 hours. researchgate.netnih.gov While metronidazole is a common treatment, the development of resistant strains is a concern. nih.gov Studies have investigated the susceptibility of T. vaginalis to this compound, particularly in cases of metronidazole resistance. ukzn.ac.zanih.gov Some research indicates that metronidazole-resistant strains may also be resistant to this compound, although some patients infected with metronidazole-resistant strains have been treated with tinidazole and this compound. nih.gov One study found no high MIC detected for this compound among T. vaginalis isolates, unlike metronidazole, tinidazole, and secnidazole (B1681708). ukzn.ac.za
Data on the susceptibility of protozoa to this compound (MIC/IC50 values):
| Protozoal Species | Metric | Value (µg/ml or mg/L) | Source Method | Notes |
| Entamoeba histolytica | MIC | 0.0625 - 0.25 | Liquid monophasic medium nih.gov | Against locally isolated strains nih.gov |
| Giardia lamblia | IC50 | 0.12 (mg/L) | In vitro study microbiologyresearch.org | Most effective among 5-nitroimidazoles tested in this study microbiologyresearch.org |
| Giardia duodenalis | MLC | 9.1 µM | FDA-PI assays oup.com | Compared to other nitroimidazoles oup.com |
| Trichomonas vaginalis | MIC | 50 | Dilution method researchgate.netnih.gov | At 72 hours researchgate.netnih.gov |
| Trichomonas vaginalis | MLC | 100 | Dilution method researchgate.netnih.gov | At 72 hours researchgate.netnih.gov |
Comparative Efficacy Investigations
Studies have compared the efficacy of this compound with other antimicrobial agents used for similar infections.
This compound versus Metronidazole
Comparisons between this compound and metronidazole, both nitroimidazole derivatives, have been conducted for various infections. This compound has an antimicrobial spectrum similar to metronidazole, with activity against anaerobic bacteria and protozoa. toku-e.com
In the treatment of bacterial vaginosis, oral this compound has shown a better clinical cure rate compared to clindamycin (B1669177) and secnidazole in a network meta-analysis. frontiersin.org The same analysis indicated that oral this compound had a better clinical cure rate than oral metronidazole in studies specifically evaluating oral treatments. frontiersin.org
For dientamoebiasis caused by Dientamoeba fragilis, a study comparing single-dose this compound with a 5-day course of metronidazole found a statistically significant difference in efficacy favoring this compound, both parasitologically (92.9% vs. 69.6%) and clinically (96.4% vs. 76.8%). capes.gov.brresearchgate.netnih.gov
In the treatment of giardiasis, a randomized study in children comparing single-dose this compound with a seven-day course of metronidazole found similar clinical cure rates, with parasites disappearing from stool examinations after the first follow-up in all treated children. nih.gov While a small number of children in the this compound group still had Giardia lamblia cysts in their stools at the end of the study (21 days), the results suggested that single-dose this compound could be a good alternative, especially regarding patient compliance. nih.gov In vitro studies have shown variability in the relative susceptibility of Giardia isolates to metronidazole and this compound, with some suggesting this compound may be more effective. microbiologyresearch.orgoup.commdpi.com
Regarding Trichomonas vaginalis, while metronidazole is the drug of choice, this compound is also effective. researchgate.netnih.govnih.gov Some studies indicate that metronidazole-resistant T. vaginalis strains may exhibit cross-resistance to this compound. nih.gov However, other research found no high MIC for this compound among isolates where high MICs were detected for metronidazole, tinidazole, and secnidazole. ukzn.ac.za A comparison of metronidazole and this compound in treating urogenital trichomoniasis in men reported clinical efficacy rates of 57.6% for metronidazole and 94.5% for this compound, and microbiological efficacy rates of 77.1% for metronidazole and 98.2% for this compound. researchgate.net
Comparative Efficacy Data (Selected Studies):
| Infection | Comparison | Outcome Metric | This compound Efficacy (%) | Comparator Efficacy (%) | Statistical Significance | Source |
| Dientamoebiasis | This compound vs. Metronidazole | Parasitological Cure | 92.9 | 69.6 | p < 0.001 | capes.gov.brresearchgate.netnih.gov |
| Dientamoebiasis | This compound vs. Metronidazole | Clinical Cure | 96.4 | 76.8 | p < 0.001 | capes.gov.brresearchgate.netnih.gov |
| Anaerobic Infections | This compound vs. Clindamycin | Overall Cure Rate | 80.6 | 68.5 | Not specified as significant difference in excellent response nih.gov | nih.gov |
| Bacterial Vaginosis (Oral) | This compound vs. Metronidazole | Clinical Cure Rate | 69.7 (Ranking) | 53 (Ranking) | This compound better in direct meta-analysis frontiersin.org | frontiersin.org |
| Urogenital Trichomoniasis (Men) | This compound vs. Metronidazole | Clinical Efficacy | 94.5 | 57.6 | Not specified in snippet | researchgate.net |
| Urogenital Trichomoniasis (Men) | This compound vs. Metronidazole | Microbiological Efficacy | 98.2 | 77.1 | Not specified in snippet | researchgate.net |
This compound versus Ofloxacin (B1677185) (in combination)
This compound is sometimes used in fixed-dose combinations with ofloxacin, a fluoroquinolone, to broaden the antimicrobial spectrum, particularly for mixed aerobic-anaerobic infections. benthamopen.comcabidigitallibrary.orgnafdac.gov.ng Ofloxacin primarily targets aerobic gram-negative bacteria and has limited activity against most anaerobic bacteria and some gram-positive strains. benthamopen.comnih.gov Combining it with this compound, which is active against anaerobes and protozoa, provides broader coverage. benthamopen.comcabidigitallibrary.orgnafdac.gov.ng
Studies have investigated the efficacy of the ofloxacin-ornidazole combination. An in vitro study evaluating the antimicrobial properties of a fixed-dose combination of ofloxacin and this compound against some aerobic bacteria found that the lytic zone of the combination was larger than that of ofloxacin or this compound alone for all microbial strains tested. cabidigitallibrary.org This suggests enhanced activity of the combination. The study concluded that the fixed-dose combination could be a good option for use in mixed microbial infections involving aerobic bacteria, anaerobic bacteria, and pathogenic protozoans. cabidigitallibrary.org
In the treatment of periodontal infections, a comparative study assessed the efficacy of a fixed-dose combination of satranidazole (B1681479) plus ofloxacin versus this compound plus ofloxacin. bvsalud.org While both combinations showed improvement in clinical parameters, the satranidazole plus ofloxacin combination demonstrated significantly better improvement compared to this compound plus ofloxacin. bvsalud.org Another study comparing the combination of ofloxacin and this compound with amoxicillin (B794) and metronidazole for the non-surgical treatment of periodontitis indicated that the effectiveness of both treatments was nearly comparable, with a slight edge observed for the ofloxacin and this compound group. researchgate.net
Research on the fixed-dose combination of ofloxacin and this compound has also explored its potential for empirical therapy due to its extended spectrum. benthamopen.com
Studies on Efficacy in Mixed Infections
Studies have investigated this compound's role in treating infections where both bacteria (particularly anaerobes) and parasites are present, or where multiple bacterial species, including anaerobes and aerobes, contribute to the pathology.
This compound is frequently utilized in combination therapies targeting mixed bacterial and parasitic infections, such as those affecting the gastrointestinal tract, which can involve both bacteria and protozoa like Giardia intestinalis or Entamoeba histolytica. Combinations involving this compound and antibiotics active against aerobic bacteria, such as Ofloxacin, Cefixime, Azithromycin, or Ciprofloxacin (B1669076), are indicated for a range of mixed infections including diarrhea and dysentery, urinary tract infections, respiratory tract infections, skin and soft tissue infections, sexually transmitted infections, vaginal infections, intra-abdominal infections, and dental infections. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.ca The rationale behind these combinations is to leverage this compound's efficacy against anaerobic bacteria and parasites alongside the partner drug's activity against aerobic bacteria, providing broad-spectrum coverage for polymicrobial infections. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca
Beyond combination therapy, research has also explored this compound's efficacy as a single agent in treating mixed infections. One study investigated this compound monotherapy in 16 patients with various mixed aerobic-anaerobic infections. The predominant isolates identified in these cases were Escherichia coli (an aerobic Gram-negative bacterium) and Bacteroides fragilis (an anaerobic Gram-negative bacterium). Despite in vitro resistance observed for coliforms, this compound demonstrated in vivo activity against these aerobic Gram-negative microorganisms in the presence of anaerobes. This suggests a potential mechanism where the activity against aerobes is enhanced in the anaerobic environment. The study reported favorable outcomes, with 15 out of 16 patients being cured and one showing improvement. uni.lufishersci.dk
Comparative studies have also provided insights into this compound's effectiveness in treating infections involving protozoa, which can occur as single or mixed parasitic infections, or alongside bacterial co-infections. A study comparing single-dose this compound with multi-dose Metronidazole for the treatment of dientamoebiasis (an infection caused by the protozoan Dientamoeba fragilis) found this compound to be significantly more effective. fishersci.ca The study evaluated parasitological and clinical cure rates in 112 patients.
Furthermore, this compound has been studied for its efficacy in bacterial vaginosis, a common condition characterized by an imbalance of the vaginal microbiota, often involving an increase in anaerobic bacteria. A network meta-analysis evaluating different treatments for bacterial vaginosis indicated that oral this compound demonstrated a favorable clinical cure rate when compared to other treatments, including Clindamycin and Secnidazole. mims.com
The findings from these studies collectively contribute to the understanding of this compound's therapeutic utility in addressing the complexities of mixed bacterial and parasitic infections, highlighting its activity both as a component of combination regimens and, in certain contexts, as a single therapeutic agent.
| Study Context | Pathogens/Infection Type | This compound Efficacy Finding | Comparative Agent (if any) | Comparative Efficacy Finding | Citation |
| Mixed Aerobic-Anaerobic Infections | E. coli, B. fragilis, etc. | Active in vivo against coliforms despite in vitro resistance in presence of anaerobes. | None | 15/16 patients cured, 1 improved. | uni.lufishersci.dk |
| Dientamoebiasis | Dientamoeba fragilis (and other protozoa) | Parasitological cure rate: 92.9%; Clinical cure rate: 96.4% | Metronidazole | Parasitological cure rate: 69.6%; Clinical cure rate: 76.8% (p < 0.001 for both) | fishersci.ca |
| Bacterial Vaginosis (Oral Therapy) | Mixed anaerobic bacteria | Ranked highly for clinical cure rate (97.4% probability in network meta-analysis). | Clindamycin, Secnidazole | Better clinical cure rate than Clindamycin (RR 16.08) and Secnidazole (RR 8.17) in NMA. mims.com | mims.com |
Mechanisms of Antimicrobial Resistance
Molecular Basis of Resistance Development
Resistance to nitroimidazole drugs, including ornidazole, primarily involves mechanisms that reduce the formation of the active, toxic intermediate. The primary basis for resistance is decreased uptake of the drug or altered reduction efficiency oup.com. These two mechanisms often act in concert, where decreased activity of nitroreductase enzymes leads to reduced drug uptake oup.com.
Other proposed mechanisms of resistance include active efflux of the drug from the microbial cell, inactivation of the drug, and increased DNA damage repair mechanisms oup.com. Specific resistance genes, known as nim genes, have been identified in various gram-positive and gram-negative anaerobic bacteria, including Bacteroides species oup.com. These nim genes encode an alternative nitroreductase that can convert the nitroimidazole to a non-toxic derivative, thereby circumventing the DNA-damaging effects oup.com. While the transfer of these genes has been shown to confer resistance, further investigation is needed to fully understand the role of other mechanisms, such as alterations in DNA repair systems, particularly in strains that lack known nim genes oup.com.
Clinical Patterns of Refractory Infections
Treatment refractory infections, where the initial therapy fails, are an increasing concern with nitroimidazole drugs. While defined molecular resistance mechanisms are not always clear, particularly in protozoal infections like giardiasis, treatment failure can occur uib.no. In giardiasis, for instance, recent studies indicate that 5-nitroimidazole refractory infection can occur in a significant proportion of cases researchgate.net. The prevalence of nitroimidazole failure in giardiasis has been reported to increase, with some studies showing failure rates as high as 40-50% in certain regions uib.no.
In bacterial infections, while resistance rates to metronidazole (B1676534) (another nitroimidazole) are generally low among anaerobic pathogens, decreases in in vitro susceptibility have been reported oup.com. Metronidazole resistance, which can be indicative of potential cross-resistance with this compound, occurs more frequently in certain pathogens like Helicobacter pylori, becoming a significant issue in some parts of the world researchgate.netcambridge.org.
Synergistic Approaches to Overcome Resistance (e.g., combination therapies)
Combination therapy is a strategy employed to overcome antimicrobial resistance and improve treatment outcomes, especially in cases of refractory infections or to broaden the spectrum of activity benthamopen.comscialert.net. Combining this compound with other antimicrobial agents can offer a more potent and comprehensive therapeutic approach aplonishealthcare.com.
Studies have investigated the synergistic activity of this compound in combination with other antibiotics. For example, the combination of ofloxacin (B1677185) (a fluoroquinolone) and this compound has shown synergistic antibacterial activity against various pathogens, including those causing urinary tract infections and nosocomial infections aplonishealthcare.comscialert.netbepls.comfortunejournals.com. This synergistic action is attributed, in part, to their shared target on bacterial DNA, where ofloxacin inhibits DNA gyrase and this compound damages DNA through its reduced metabolites aplonishealthcare.comscialert.netfortunejournals.com.
Research findings support the effectiveness of combination therapies in overcoming resistance. In the treatment of refractory giardiasis, combination treatment with a 5-nitroimidazole and a benzimidazole (B57391) has been reported to be more effective than repeated courses of 5-nitroimidazole monotherapy researchgate.net. Studies have shown that combinations like secnidazole (B1681708) (a nitroimidazole) plus mebendazole (B1676124) (a benzimidazole) can be effective in curing nitroimidazole-refractory infections researchgate.net.
Data from studies evaluating combination therapies highlight their potential in improving eradication rates, particularly in the face of resistance. For instance, while this compound-based sequential therapy for Helicobacter pylori eradication in children did not show superiority over standard triple therapy in one study, combination regimens are generally recommended for H. pylori eradication, especially considering the prevalence of resistance to individual agents like metronidazole turkjgastroenterol.orgoup.com.
The synergistic effect observed in combinations like ofloxacin and this compound suggests that this approach can help reduce the risk of developing multidrug resistance bepls.com. The ability of these combinations to achieve a broader spectrum of activity at potentially lower concentrations can lead to more effective therapy and decreased resistance development scialert.net.
Table 1: In Vitro Susceptibility of T. vaginalis Isolates to Nitroimidazole Drugs
| Drug | Susceptible (MIC ≤ 2 mg/L) | Intermediate (MIC = 2 mg/L) | Resistant (MIC > 2 mg/L) |
| Metronidazole | 61% (57/94) | 28% | 11% |
| Tinidazole (B1682380) | 80% (75/94) | 18% | 2% |
| Secnidazole | 75% (71/94) | 24% | 1% |
| This compound | 89% (84/94) | 11% | 0% |
Data derived from a study on T. vaginalis clinical isolates in KwaZulu-Natal asm.org.
Table 2: Synergistic Effect of Ofloxacin and this compound Combination Against Uropathogens
| Test Organism | Synergistic Effect (Ofloxacin-Ornidazole) | Mean MIC Value (µg/ml) | Best FIC Value |
| Escherichia coli | Complete Synergy | 0.03 | 0.24 |
| Klebsiella pneumoniae | Complete Synergy | 0.03 | 0.24 |
| Staphylococcus epidermidis | Complete Synergy | 0.03 | 0.24 |
| Enterobacter sp. | Complete Synergy | 0.12 | 0.72 |
| Staphylococcus aureus | Complete Synergy | 0.12 | 0.72 |
Data derived from a study investigating synergistic antibacterial drugs against uropathogens bepls.com.
Preclinical Research and Novel Therapeutic Applications
Anti-inflammatory Mechanisms
Preclinical studies indicate that ornidazole possesses anti-inflammatory properties mediated through various mechanisms, including the modulation of cytokine expression and effects on immune cells like macrophages.
Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
Research has demonstrated that this compound can influence the levels of key pro-inflammatory cytokines. In studies involving inflamed human dental pulp cells (hDPCs), this compound decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.ua Similarly, in a rat model of endometriosis, treatment with this compound resulted in decreased levels of interleukin-1β (IL-1β), IL-6, and TNF-α in endometriotic implants. karger.comendonews.comnih.govkarger.com These findings suggest that this compound can suppress the production or activity of these central mediators of inflammation.
Enhancement of Anti-inflammatory Markers (e.g., IL-1Ra, IL-8)
In addition to reducing pro-inflammatory markers, this compound has been shown to enhance the expression of anti-inflammatory mediators. Studies on inflamed hDPCs indicated that this compound increased the expression of interleukin-1 receptor antagonist (IL-1Ra) and interleukin-8 (IL-8). researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.uapatsnap.comwindows.net IL-1Ra is a natural antagonist of IL-1, helping to dampen inflammatory responses. patsnap.comdntb.gov.ua IL-8, while sometimes considered pro-inflammatory, also plays a role in immune regulation and tissue repair.
Immunomodulatory Effects on Macrophages
Macrophages are critical components of the immune system involved in initiating and resolving inflammation. Preclinical investigations have shown that this compound can exert immunomodulatory effects on macrophages. researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.uapatsnap.com Specifically, low concentrations of this compound have been observed to enhance immune regulation in macrophages. researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.uapatsnap.com Studies using RAW264.7 macrophages treated with this compound showed heightened expression of genes associated with anti-inflammatory responses and reduced expression of genes linked to pro-inflammatory processes. researchgate.net Levthis compound, the S-enantiomer of this compound, has also demonstrated anti-inflammatory activity through reducing IL-1β and IL-18 secretion by macrophages in experimental ulcerative colitis, suggesting a role for macrophage modulation in its therapeutic potential. nih.gov
Application in Endometriosis Models (anti-inflammatory, anti-angiogenic effects)
Endometriosis is a chronic inflammatory condition. Research in a rat model of surgically induced endometriosis has explored the potential of this compound as a treatment. karger.comendonews.comnih.govresearchgate.net In this model, this compound treatment restricted the growth of endometriotic implants. karger.comendonews.comnih.govresearchgate.net This effect is potentially mediated by its anti-inflammatory and anti-angiogenic properties. karger.comendonews.comnih.govresearchgate.net this compound treatment led to a lower median lesion volume of implants compared to control groups. karger.comendonews.comnih.govresearchgate.net The observed anti-inflammatory effects included decreased levels of IL-1β, IL-6, and TNF-α in the treated rats. karger.comendonews.comnih.govkarger.com Furthermore, this compound inhibited angiogenesis, a process crucial for the growth and survival of endometriotic implants. endonews.comkarger.comresearchgate.net This was evidenced by significantly lower levels of vascular endothelial growth factor (VEGF) and reduced microvessel density in the endometriosis lesions of this compound-treated rats. endonews.comnih.govkarger.comresearchgate.net
Data Table: Effects of this compound on Inflammatory and Angiogenic Markers in a Rat Endometriosis Model
| Marker | This compound Group (Median/Mean) | Control Group (Median/Mean) | p-value |
| Lesion Volume (mm³) | 20.2 | 81.3 | 0.007 |
| IL-1β cell counts | 5.3 | 11.7 | < 0.001 |
| IL-6 cell counts | 5.6 ± 1.8 | 11.3 ± 4.1 | < 0.001 |
| TNF-α cell counts | 5.7 | 12.1 | < 0.001 |
| VEGF cell counts | 8.1 | 18.3 | 0.001 |
| Microvessel density | 11.3/HPF | 28.7/HPF | 0.012 |
Note: Data derived from a rat model of surgically induced endometriosis. nih.govkarger.com
Application in Pulpitis Models (regulation of inflammatory response in human dental pulp cells)
Pulpitis, an inflammation of the dental pulp, can be a painful condition. Preclinical studies have investigated this compound's potential in regulating the inflammatory response in human dental pulp cells (hDPCs). researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.ua In inflamed hDPCs induced by lipopolysaccharides (LPS), this compound modulated the expression of inflammatory markers. researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.ua It decreased the expression of pro-inflammatory cytokines like IL-6 and TNF-α while enhancing the expression of anti-inflammatory markers such as IL-1Ra and IL-8. researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.uawindows.net Furthermore, this compound influenced odontogenesis-related markers in these cells and demonstrated immunomodulatory effects on macrophages, highlighting its potential as a therapeutic agent for pulpitis. researchgate.netciteab.comjensenlab.orgresearchgate.netdntb.gov.ua
Anticancer Research
Beyond its anti-inflammatory effects, preclinical research has also explored the potential anticancer properties of this compound and its derivatives. Some studies suggest that this compound may exhibit antitumor activity. karger.commedchemexpress.com For instance, this compound has been shown to inhibit the Sonic hedgehog (Shh) signaling pathway, which is implicated in various cancers. medchemexpress.com In mouse melanoma cell models (B16F10), this compound inhibited cell viability and blocked migration ability. medchemexpress.com It also induced DNA damage in these cells. medchemexpress.com In B16F10 xenograft mouse models, this compound treatment affected endoplasmic reticulum (ER) stress and exhibited antitumor efficacy, leading to reduced tumor volume. medchemexpress.com
Analogs of this compound have also been synthesized and evaluated for their anticancer activity. nih.gov Some ether-linked derivatives of this compound have shown significant activity against certain cancer cell lines, such as the K562 leukemia cell line, while demonstrating low toxicity to normal cells (NIH/3T3 cell line). nih.gov Additionally, 2-Oxiranylmethyl this compound, an analog of this compound, has demonstrated anticancer properties by inhibiting protein kinases, which are often dysregulated in cancer cells, and has been shown to induce apoptosis in human Chinese cancer cells. biosynth.com this compound is also known to inhibit Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis, which is often upregulated in cancer cells (the Warburg effect), suggesting another potential mechanism for its anticancer effects. iiarjournals.org
Data Table: Preclinical Anticancer Effects of this compound
| Model System | Observed Effect | Relevant Mechanism/Pathway | Source |
| Mouse melanoma cells (B16F10) | Inhibited cell viability, blocked migration, induced DNA damage | Inhibition of Shh signaling pathway | medchemexpress.com |
| B16F10 xenograft mouse models | Reduced tumor volume, affected ER stress | Inhibition of Shh signaling pathway | medchemexpress.com |
| K562 leukemia cell line (derivatives) | Significant anticancer activity | Ether-linked structure | nih.gov |
| Human Chinese cancer cells (analog) | Induced apoptosis | Inhibition of protein kinases | biosynth.com |
| Various cancer cells | Potential inhibition of growth (inferred from GAPDH inhibition) | Inhibition of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | iiarjournals.org |
Induction of DNA Damage in Cancer Cells (e.g., melanoma)
This compound has demonstrated the ability to induce DNA damage in cancer cells. In B16F10 melanoma cancer cells, this compound treatment led to DNA double-strand breaks in a dose-dependent and time-dependent manner. The Comet assay revealed that increasing concentrations of this compound from 400 μg/mL to 1200 μg/mL increased the olive tail moment (OTM) rate, indicating increased DNA damage, after both 24 hours and 72 hours of treatment. nih.gov This effect was statistically significant compared to the control group (P < 0.001). nih.gov Combination treatment with this compound and dacarbazine (B1669748) (DTIC) also significantly induced DNA damage in melanoma cells.
Effects on Cell Viability and Migration
Studies have shown that this compound can effectively reduce the viability and inhibit the migration of cancer cells. In B16F10 melanoma cells, this compound treatment significantly inhibited cell viability and proliferation in a dose-dependent and time-dependent manner, as evidenced by MTT and Crystal Violet assays. nih.govresearchgate.net The survival percentage of cells treated with this compound was lower than that of control cells. nih.gov For instance, Crystal Violet assay showed that melanoma cells treated with this compound could not survive for 48 hours in the medium, unlike control cells (P < 0.001). nih.gov
This compound also suppressed the migratory and invasive abilities of melanoma cells. nih.gov Wound-healing assays showed that this compound dose-dependently and significantly inhibited the migration of B16F10 cells. nih.govresearchgate.net Treatment with 400, 800, and 1200 μg/mL this compound inhibited B16F10 cell migration by 15%, 60%, and 96%, respectively, after 24 hours (P < 0.05). nih.gov Similar inhibitory effects on cell viability and migration have been observed in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov
Here is a table summarizing the effect of this compound on B16F10 melanoma cell migration:
| This compound Concentration (μg/mL) | Migration Inhibition at 24h (%) |
| 400 | 15 |
| 800 | 60 |
| 1200 | 96 |
Suppression of Tumor Growth in Animal Models
Preclinical studies using animal models have indicated that this compound can suppress tumor growth. In a melanoma mouse model, this compound treatment significantly suppressed tumor growth. nih.govresearchgate.netnih.gov In vivo data showed that this compound treatment dramatically reduced tumor volume. nih.gov this compound administered intraperitoneally at 80 mg/kg once daily for 12 days demonstrated antitumor efficacy in B16F10 xenograft mouse models, resulting in reduced tumor volume. medchemexpress.com
Targeting Signaling Pathways (e.g., Hedgehog signaling, Shh, Smo, Gli1, Ptch1, Bmi1)
This compound has been found to target specific signaling pathways involved in cancer progression, notably the Hedgehog signaling pathway. Research indicates that this compound inhibits the Sonic Hedgehog (Shh) signaling pathway. medchemexpress.com In melanoma tumors, this compound treatment significantly downregulated the gene expression levels of key components of the Hedgehog pathway, including Shh, Smo, Gli1, Ptch1, and Bmi1 (P < 0.001). nih.govresearchgate.net Both RT-PCR and ELISA analyses confirmed that this compound selectively downregulated these hedgehog signaling pathway-related genes and proteins in melanoma tumors. nih.govresearchgate.net Targeting the Shh signaling pathway is considered a potential therapeutic approach for various cancers, including melanoma. nih.gov
Modulation of Stemness Markers (e.g., CD133, Nanog, Oct3/4, Sox2)
This compound has shown the ability to modulate the expression of stemness markers associated with cancer stem cells (CSCs). In melanoma, this compound treatment specifically targeted CD133+ CSCs. nih.gov this compound inhibited the gene expression of CD133, Nanog, Oct3/4, and Sox2 in tumor tissues. nih.govresearchgate.net The expression levels of CD133, Oct3/4, Nanog, and Sox2 significantly decreased in this compound-treated mice compared to control mice (P < 0.001). nih.govresearchgate.net Downregulation of these stemness markers is considered a crucial step in controlling tumor progression. nih.gov CD133, Nanog, Oct3/4, and Sox2 are recognized as important markers for identifying and characterizing CSCs in various cancers. frontiersin.orgnih.govjcancer.org
Here is a table illustrating the effect of this compound on the gene expression of stemness markers in a melanoma mouse model:
| Stemness Marker | Gene Expression in this compound-Treated Mice | Statistical Significance (vs. Control) |
| CD133 | Significantly Decreased | P < 0.001 |
| Nanog | Significantly Decreased | P < 0.001 |
| Oct3/4 | Significantly Decreased | P < 0.001 |
| Sox2 | Significantly Decreased | P < 0.001 |
Induction of Cell Death Pathways (e.g., Apoptosis, ER-stress mediated autophagy)
This compound induces cell death in cancer cells through multiple pathways, including apoptosis and endoplasmic reticulum (ER)-stress mediated autophagy. This compound treatment activated multiple apoptosis pathways in melanoma tumors. nih.govresearchgate.netnih.gov It significantly increased Bax activation and decreased Bcl2 activation (P < 0.001). researchgate.net this compound induces cell death in melanoma cells through the GLI1/BCL2/BAx-axis. nih.govresearchgate.net
Furthermore, this compound appears to influence ER stress-mediated autophagy. In melanoma, this compound treatment inhibited the ER-stress mediated autophagy process. nih.govresearchgate.netnih.gov this compound treatment significantly downregulated the expressions of ER stress-mediated autophagy markers, including Atg5, Atg12, Becn1, Map1lc3b, and Atf4, in treatment groups compared to control groups. nih.gov While these results suggest the potential of this compound to inhibit autophagy mediated by ER stress in metastatic melanoma, further detailed in vivo studies are needed. nih.gov this compound also triggers ER stress-mediated apoptosis pathways, in addition to the Gli1/Bcl2/Bax-dependent pathway, to induce cellular death in melanoma cancer cells. nih.gov ER stress can activate autophagy, and inhibiting autophagy can enhance ER-induced cell death. oncotarget.comnih.gov Persistent ER stress can trigger apoptotic pathways. mdpi.com
Neurological Effects and Mechanisms
While the primary focus of recent preclinical research on this compound has been its anti-cancer potential, its effects on neurological mechanisms have also been noted in other contexts. This compound is known to cross the blood-brain barrier. As a nitroimidazole, its mechanism of action typically involves interference with electron transport in metabolic pathways, particularly under anaerobic conditions. fishersci.ca This characteristic is relevant in the context of certain infections affecting the nervous system. However, detailed preclinical research specifically on novel therapeutic applications of this compound for neurological conditions and their underlying mechanisms, beyond its established use against susceptible pathogens, was not prominently featured in the provided search results. One result mentioned that a Smoothened agonist, a different compound also related to the hedgehog pathway, has been shown to aid proliferation and survival of developing neurons and prevent drug-induced brain injury, as well as stimulate normal cerebellum development in a mouse model of Down syndrome, influencing gastrointestinal motility. wikipedia.org While this highlights the potential link between the Hedgehog pathway (targeted by this compound in cancer) and neurological effects, it does not directly detail novel neurological applications or mechanisms of this compound itself. Further research would be needed to elucidate any such novel therapeutic potential of this compound in neurological conditions.
Central Nervous System (CNS) Inhibitory Effects
Studies have indicated that this compound possesses central inhibitory effects. Research comparing the enantiomers of this compound in mice demonstrated differing central inhibitory activities, evaluated through tests such as the open-field test and rota-rod test. These effects were found to be reversible by pre-treatment with flumazenil, suggesting an interaction with the GABAergic system. wikipedia.orgfishersci.cafishersci.ca Specifically, R-(+) this compound mediated stronger central inhibitory effects compared to S-(-) this compound. wikipedia.orgfishersci.ca
Involvement of GABAergic System and GABAA Receptors
The observed central inhibitory effects of this compound appear to involve the GABAergic system. The reversal of these effects by flumazenil, a GABAA receptor antagonist, supports the notion that this compound interacts with this system. wikipedia.orgfishersci.cafishersci.ca GABAA receptors are known to mediate fast inhibitory neurotransmission in the central nervous system. wikipedia.org
Modulation of Neurotransmitters (Glutamate, GABA) and Enzymes (GAD65/67)
Further research into the mechanism of this compound's central effects has explored its influence on key neurotransmitters and related enzymes. Studies in mice have shown that R-(+) this compound mediated an increase in gamma-aminobutyric acid (GABA) levels while simultaneously decreasing glutamate (B1630785) levels in the cerebral cortex. wikipedia.orgfishersci.ca This modulation of neurotransmitter levels was associated with the upregulation of glutamic acid decarboxylase (GAD65/67) in the cerebral cortex. wikipedia.orgfishersci.ca GAD is an enzyme that catalyzes the synthesis of GABA from glutamate, with two main isoforms in mammals, GAD65 and GAD67. uni.lu This suggests that this compound, particularly the R-(+) enantiomer, may enhance inhibitory neurotransmission by increasing GABA synthesis via the upregulation of GAD65/67.
Encephalopathy Investigations
Investigations into this compound have included studies on this compound-induced encephalopathy (OIE), although it is considered a rare occurrence. OIE is characterized by neurological symptoms such as cerebellar ataxia, dysarthria, and mental symptoms. Magnetic resonance imaging (MRI) in affected individuals has shown reversible symmetrical hyperintense lesions in areas including the dentate nuclei, cerebellum, corpus callosum, and brainstem. These neurological manifestations and associated MRI findings typically improve or resolve after discontinuation of this compound. While the precise pathogenesis of OIE requires further investigation, these clinical observations highlight a potential neurological impact of this compound in susceptible individuals.
Oxidative Stress Modulation
Research has also explored the effects of this compound on oxidative stress parameters, including its impact on antioxidant enzyme activities and levels of lipid peroxidation markers.
Impact on Antioxidant Enzyme Activities (SOD, Catalase)
Studies have investigated the influence of this compound on the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. These enzymes play crucial roles in the cellular defense against reactive oxygen species (ROS). One study indicated that a combination formulation including this compound attenuated oxidative stress and preserved the levels of antioxidant enzymes, specifically catalase and superoxide dismutase, in a treated group. SOD catalyzes the dismutation of superoxide anions, while catalase breaks down hydrogen peroxide.
Prevention of Crohn's Disease Recurrence
Crohn's disease is a chronic inflammatory condition of the gastrointestinal tract, and recurrence following surgical resection is a significant challenge. This compound, a nitroimidazole antibiotic, has been investigated for its potential in preventing the recurrence of Crohn's disease after ileocolonic resection. Research indicates that this compound may be effective in reducing both clinical and endoscopic recurrence rates in this patient population. researchgate.netoup.comgastroenterologyandhepatology.net
A randomized, double-blind, placebo-controlled trial involving eighty patients who had undergone curative ileocolonic resection explored the efficacy of this compound (1 g/day ) administered for one year. researchgate.netnih.gov The primary endpoint of this study was the proportion of patients experiencing clinical recurrence at one year. Secondary endpoints included endoscopic recurrence at 3 and 12 months post-resection. researchgate.netnih.gov
The findings from this trial demonstrated a significant reduction in the clinical recurrence rate at one year in the this compound group compared to the placebo group. Specifically, the clinical recurrence rate was 7.9% (3 of 38 patients) in the this compound group, in contrast to 37.5% (15 of 40 patients) in the placebo group (P = .0046). researchgate.netnih.gov
Furthermore, this compound also showed a positive impact on endoscopic recurrence at 12 months. The endoscopic recurrence rate was reduced from 79% (26 of 33 patients) in the placebo group to 53.6% (15 of 28 patients) in the this compound group (P = .037). researchgate.netnih.gov Endoscopic recurrence at both 3 and 12 months was found to be predictive of clinical recurrence. researchgate.netnih.gov
Another analysis involving multiple studies on nitroimidazole antibiotics, including this compound, for preventing postoperative clinical recurrence at 1 year follow-up showed them to be more effective than placebo. oup.com Data at 1 year follow-up from the this compound trial specifically indicated a significant difference in endoscopic recurrence rates, with 53.6% in the this compound group compared to 78.8% in the placebo group (P = 0.037). oup.com
While the exact mechanism of action of this compound in preventing Crohn's disease recurrence is not fully understood, it is believed to be related to its activity against anaerobic bacteria, which may play a role in the pathogenesis of the disease, or potentially through effects on the immune system. fabad.org.trtmda.go.tzannalsgastro.gr
The following table summarizes key data points from the research on this compound for the prevention of Crohn's disease recurrence:
| Endpoint | This compound Group | Placebo Group | P-value |
| Clinical Recurrence at 1 Year | 3/38 (7.9%) | 15/40 (37.5%) | 0.0046 |
| Endoscopic Recurrence at 12 Months | 15/28 (53.6%) | 26/33 (79%) | 0.037 |
Interactive Data Table: Clinical Recurrence at 1 Year
| Group | Number of Patients with Recurrence | Total Patients | Percentage of Recurrence |
|---|---|---|---|
| This compound | 3 | 38 | 7.9% |
| Placebo | 15 | 40 | 37.5% |
Interactive Data Table: Endoscopic Recurrence at 12 Months
| Group | Number of Patients with Recurrence | Total Patients | Percentage of Recurrence |
|---|---|---|---|
| This compound | 15 | 28 | 53.6% |
| Placebo | 26 | 33 | 79% |
Advanced Drug Delivery Systems Research
Pharmacosome Formulations
Pharmacosomes are advanced lipid-based vesicular systems that involve the covalent binding of a drug with a lipid, forming an amphiphilic complex. wisdomlib.orgamazonaws.comrjptonline.orgajpsonline.com These complexes can self-assemble into vesicular, micellar, or hexagonal aggregates in aqueous media, offering a promising approach for the delivery of poorly soluble drugs like Ornidazole. wisdomlib.orgamazonaws.comrjptonline.orgajpsonline.com
Lipid-Based Vesicular System Development
The development of this compound pharmacosomes typically involves forming a drug-lipid complex using methods such as solvent evaporation. wisdomlib.orgamazonaws.comrjptonline.org In this process, this compound is complexed with phospholipids, such as phosphatidylcholine, in various ratios. wisdomlib.orgamazonaws.com The drug-to-lipid ratio is a critical factor influencing the characteristics of the resulting pharmacosomes, including drug release rate and encapsulation efficiency. wisdomlib.org The interaction between water, lipids, and the drug facilitates the formation of vesicular structures designed to improve drug delivery. wisdomlib.org Preformulation studies, including compatibility testing between this compound and polymers, are conducted to ensure the integrity of the drug within the formulation. amazonaws.com
Enhanced Permeation and Bioavailability
Pharmacosomes are designed to enhance the permeation of drugs across biological membranes. wisdomlib.orgamazonaws.comajpsonline.comrjptonline.org The unique amphiphilic structure of the drug-lipid conjugate allows for improved interaction with and passage through lipid-rich cell membranes. wisdomlib.orgajpsonline.comrjptonline.org This enhanced permeation contributes to improved bioavailability compared to conventional formulations. wisdomlib.orgamazonaws.comajpsonline.comrjptonline.org Studies have indicated that pharmacosomes can lead to a significant increase in the in vitro diffusion rate of this compound, suggesting improved absorption potential. amazonaws.comwjpr.net This system also offers advantages such as reduced drug leakage and the potential for controlled drug release, further contributing to enhanced therapeutic efficacy. wisdomlib.orgamazonaws.comajpsonline.comrjptonline.org
Self-Nano Emulsifying Drug Delivery Systems (SNEDDS)
Self-Nano Emulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants or co-solvents that spontaneously form fine oil-in-water nanoemulsions upon contact with aqueous media under mild agitation. jptcp.comresearchgate.netijset.inmdpi.com SNEDDS are recognized as a highly investigated lipid-based formulation strategy to address the challenges associated with the oral delivery of poorly water-soluble drugs like this compound. jptcp.comresearchgate.netmdpi.com
Formulation Development and Optimization
The formulation of this compound SNEDDS involves the careful selection and optimization of the oil phase, surfactant, and co-surfactant based on the drug's solubility in these components. jptcp.comresearchgate.netijset.inmdpi.com Solubility studies are crucial to identify the most suitable excipients for achieving maximum drug loading and stable formulations. jptcp.comresearchgate.net For this compound, studies have shown higher solubility in specific oils like Mentha oil and lemon oil, and in surfactants like Tween 80, and co-surfactants like PEG-200. jptcp.comresearchgate.netijset.in Pseudo-ternary phase diagrams are commonly employed to identify the optimal ratios of oil, surfactant, and co-surfactant that yield a stable nanoemulsion upon aqueous dilution. jptcp.comresearchgate.netmdpi.com The process aims to achieve spontaneous emulsification with minimal drug precipitation. ijset.in
Improved Solubility and Dissolution Studies
A primary objective of formulating this compound into SNEDDS is to enhance its solubility and dissolution rate. jptcp.comresearchgate.netijset.inmdpi.com Due to its BCS class II nature, this compound's dissolution is often the rate-limiting step for its absorption. jptcp.comresearchgate.net SNEDDS formulations can significantly improve the solubility of this compound by maintaining the drug in a dissolved state within the oil phase of the nanoemulsion. researchgate.netmdpi.com In vitro dissolution studies are conducted to compare the drug release from SNEDDS formulations versus the pure drug. researchgate.netnih.gov Studies have demonstrated that optimized this compound SNEDDS formulations can achieve a significantly higher and faster rate of drug release. jptcp.comresearchgate.netnih.gov For example, one study reported that an optimized SNEDDS formulation (A7) released approximately 18.56% of this compound in 5 minutes and about 98.94% within 60 minutes, showing a marked improvement over the dissolution rate of the pure API. jptcp.comresearchgate.netnih.gov
Here is a table summarizing in vitro dissolution data for an optimized this compound SNEDDS formulation compared to the API:
| Formulation | Time (minutes) | Cumulative % Drug Release |
| Optimized SNEDDS (A7) | 5 | 18.56 ± 1.2 jptcp.comresearchgate.netnih.gov |
| Optimized SNEDDS (A7) | 60 | 98.94 ± 2.45 jptcp.com / 98.94 ± 0.68 researchgate.netnih.gov |
| Pure API | 60 | Lower than SNEDDS researchgate.netnih.gov |
Enhanced Oral Bioavailability
The improved solubility and dissolution characteristics of this compound when formulated as SNEDDS are expected to lead to enhanced oral bioavailability. jptcp.comresearchgate.netmdpi.comnih.govresearchgate.net By presenting the drug in a pre-dissolved state within the lipidic phase and forming a nanoemulsion upon administration, SNEDDS can bypass the dissolution step, leading to faster and more complete absorption across the intestinal membrane. researchgate.netmdpi.com This is particularly beneficial for BCS class II drugs. jptcp.comresearchgate.netnih.gov While the inherent bioavailability of this compound is reported to be around 90% jptcp.comjptcp.com, SNEDDS formulations aim to ensure consistent and potentially improved absorption, especially in cases where dissolution might be a limiting factor in vivo. researchgate.netnih.govresearchgate.net Research suggests that this compound-loaded SNEDDS formulations hold potential as oral pharmaceutical products with enhanced oral bioavailability. researchgate.netnih.govresearchgate.net
Colon-Targeted Delivery Systems
Colon-targeted drug delivery systems for this compound are being developed to treat colonic diseases such as diverticulitis, inflammatory bowel syndrome, and Crohn's disease researchgate.netinnovareacademics.in. Delivering this compound directly to the colon can enhance its effectiveness at the disease site and potentially reduce systemic side effects associated with conventional oral administration researchgate.net. These systems are designed to remain intact in the upper gastrointestinal tract and release the drug specifically in the colonic region, leveraging the unique physiological conditions of the colon researchgate.net.
pH-Dependent and Time-Dependent Release Mechanisms
Several strategies are employed to achieve colon-specific release of this compound, including the use of pH-dependent and time-dependent release mechanisms researchgate.netinnovareacademics.intandfonline.com. pH-dependent systems utilize polymers that dissolve at the higher pH found in the colon (typically above pH 6.8), preventing premature drug release in the acidic environment of the stomach and the slightly less acidic environment of the small intestine researchgate.nettandfonline.com. Time-dependent systems are designed to release the drug after a predetermined lag phase, corresponding to the transit time through the upper GI tract tandfonline.com.
Combinations of pH-dependent and time-dependent polymers have been investigated to optimize this compound delivery to the colon researchgate.netinnovareacademics.inrjptonline.orgijpronline.com. Studies have utilized polymers such as Eudragit S100 as a pH-dependent component and Eudragit RS100 and Eudragit RL100 as time-dependent or sustained-release polymers researchgate.netrjptonline.orgijpronline.com. For instance, research evaluating a combination of Eudragit S100 with Eudragit RS100 and Eudragit RL100 in tablet formulations showed that drug release in the colon could be controlled by adjusting the proportions of these polymers researchgate.netrjptonline.orgijpronline.com. In vitro dissolution studies using media with varying pH levels (1.2, 7.4, and 6.8) have demonstrated that enteric coating with pH-sensitive polymers like Eudragit S100 can prevent drug release in the upper GI tract, facilitating targeted delivery to the colonic region researchgate.net.
Another approach involves using natural polymers like guar (B607891) gum, which can be degraded by colonic bacteria, in combination with compression coating to achieve colon-specific release tandfonline.comnih.gov. Compression-coated this compound tablets with varying amounts of guar gum have shown minimal drug release in simulated gastric and small intestinal fluids, with significant release occurring in simulated colonic fluids containing rat caecal contents tandfonline.comnih.gov. Formulations with 65% or 75% guar gum coat demonstrated substantial drug release (around 97% and 94%, respectively) in simulated colonic fluids, indicating their potential for colon targeting tandfonline.comnih.gov.
Data from a study on compression-coated this compound tablets with different guar gum concentrations illustrates the drug release profiles in simulated GI fluids:
| Guar Gum Concentration in Coat | Drug Release in Stomach and Small Intestine (Simulated Fluids) | Drug Release in Colon (Simulated Colonic Fluids with Rat Caecal Contents) |
| 85% | < 8% tandfonline.comnih.gov | ~21% tandfonline.comnih.gov |
| 75% | < 8% tandfonline.comnih.gov | ~94% tandfonline.comnih.gov |
| 65% | < 8% tandfonline.comnih.gov | ~97% tandfonline.comnih.gov |
Microspheres prepared with this compound and sodium alginate, further coated with Acrycoat L100, have also been explored for pH-dependent and controlled release to the colon researchgate.net. In vitro studies showed limited drug release in the initial hours, with increased release over time, indicating the potential of such systems for colonic delivery researchgate.net.
Application in Inflammatory Bowel Diseases (e.g., Crohn's Disease, Diverticulitis)
Colon-targeted delivery of this compound is particularly relevant for the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and diverticulitis, where the colon is the primary site of inflammation or infection researchgate.netinnovareacademics.inrjptonline.orgresearchgate.net. By delivering this compound directly to the affected area, higher drug concentrations can be achieved at the site of action, potentially improving therapeutic outcomes and reducing systemic exposure researchgate.netresearchgate.net.
This compound has been investigated for use in Crohn's disease, including in cases after bowel resection wikipedia.orgfishersci.ca. As an anti-amoebic and anti-anaerobic agent, this compound can address microbial factors that may contribute to the pathology of IBD or associated complications wikipedia.orgfishersci.camdpi.com. Colon-targeted formulations aim to maximize the local effect of this compound in the inflamed or infected colonic tissue researchgate.netinnovareacademics.inrjptonline.org. Research indicates that this compound is effective in treating mild to moderate cases of perianal fistulae in Crohn's disease and is also used as an anti-amoebic agent rjptonline.org.
Novel drug delivery systems, including nanoparticle-based approaches, are being explored for targeting inflammation in IBD mdpi.comwjgnet.com. While these studies may not exclusively focus on this compound, the principles of targeting inflamed tissues through mechanisms like enhanced permeability and retention effect or responsiveness to the inflammatory microenvironment (e.g., reactive oxygen species) are applicable to the development of advanced delivery systems for drugs like this compound in IBD treatment mdpi.comwjgnet.com.
Other Novel Delivery Approaches (e.g., Bioadhesive Suppositories)
Beyond oral colon-targeted systems, other novel delivery approaches for this compound have been investigated, including bioadhesive suppositories. Bioadhesive suppositories are designed to adhere to mucosal membranes, potentially providing sustained drug release and improved local or systemic absorption ijper.orgresearchgate.netnih.govresearchgate.net.
Studies have explored the development of bioadhesive suppository formulations for the systemic delivery of this compound via rectal and vaginal routes ijper.orgresearchgate.net. These formulations often utilize mucoadhesive polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and polyethylene (B3416737) glycol (PEG) bases ijper.orgresearchgate.netnih.govresearchgate.net. In vitro drug release studies from these suppositories have shown sustained release profiles, with the release rate influenced by the type and concentration of the polymers used ijper.orgresearchgate.net.
For example, research on bioadhesive this compound suppositories using HPMC K100 demonstrated sustained drug release over several hours in dissolution fluids of different pH levels (pH 7.4 and 4.5) ijper.orgresearchgate.net. The mucoadhesive properties conferred by polymers like HPMC can lead to prolonged contact with the rectal or vaginal mucosa, potentially enhancing drug absorption or providing a sustained local effect ijper.orgnih.gov.
In the context of vaginal delivery, bioadhesive tablets of this compound have been developed using polymer mixtures including Carbopol 934, pectin, HPMC, sodium carboxymethylcellulose, and guar gum nih.gov. These formulations were evaluated for their bioadhesive properties, swelling capacity, and drug release profiles nih.gov. The bioadhesive strength was found to be dependent on the Carbopol content nih.gov. Dissolution studies revealed non-Fickian release mechanisms for these formulations nih.gov.
While some research focuses on systemic delivery via suppositories ijper.orgresearchgate.net, bioadhesive formulations can also be advantageous for delivering this compound to treat local infections in the rectal or vaginal areas, providing sustained drug levels at the site of infection nih.gov.
Computational and in Silico Research
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. nih.gov This method helps in understanding protein-ligand interactions, identifying potential binding sites, and predicting binding affinities. nih.govmdpi.com
Protein-Ligand Interaction Analysis
Molecular docking studies involving ornidazole and its derivatives have focused on analyzing the interactions between the drug molecule and target proteins. These analyses aim to understand how this compound binds to proteins, the types of interactions involved (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the stability of the resulting complexes. jocpr.comresearchgate.netbiorxiv.org Computational electrostatics of the ligand-receptor complex can be assessed and predicted through docking studies. nih.gov The interaction of amino acids and hydrogen bonding are clearly demonstrated in 2-D diagrams depicting interactions of different target proteins with this compound and its derivatives. jocpr.com
Identification of Binding Sites and Modes
A key aspect of molecular docking is the identification of the specific binding sites on target proteins where this compound interacts. nih.gov These studies also determine the binding mode, which describes the orientation and conformation of this compound within the binding site. nih.gov Sampling algorithms are used to identify energetically favorable conformations of the ligand within the protein's active site, taking into account their binding mode. nih.gov The finest binding is typically confirmed by the highest negative docking score, indicating a more stable interaction. researchgate.net
Target Protein Investigations (e.g., Anti-Parasitic, Anti-Infective, Anti-Bacterial Proteins, Ferredoxin, Anti-Parkinson Protein)
Molecular docking studies have investigated the interactions of this compound with a variety of target proteins relevant to its therapeutic applications. These include anti-parasitic, anti-infective, and anti-bacterial proteins. jocpr.comjocpr.comresearchgate.net Specific proteins like those with PDB codes 3k21 and 4wvd (Anti-Parasitic protein), 4e9u (Anti-Infective protein), 3hj3 (Anti-protozoal protein), and 1jk2 and 3wx4 (Anti-Bacterial protein) have been considered in these studies. jocpr.comjocpr.comresearchgate.net
Studies have also explored the interaction of this compound with ferredoxin, particularly in the context of its effect on photosynthesis in photoautotrophic organisms and its mechanism in protozoa like Trichomonas. researchgate.netresearchgate.net Modeling of this compound interaction with ferredoxin of Trichomonas suggests efficient electron tunneling from the iron-sulfur cluster to the nitro group of the drug. researchgate.net
Furthermore, molecular docking has been utilized in the exploration of potential drugs for Parkinson's disease, and while not directly focused on this compound as a primary candidate in all studies, the methodology is applied to investigate the binding of various compounds, including some antimicrobial drugs, to Parkinson's disease-related targets like alpha-synuclein. nih.govmdpi.com Anti-Parkinson proteins (e.g., PDB 1ucf) have been included as target proteins in docking studies with this compound and its derivatives. jocpr.comjocpr.comresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT has been employed to study its structural characteristics and behavior. jocpr.comnih.gov Initial geometry optimizations of this compound and its modified forms have been carried out using DFT. jocpr.comjocpr.com These calculations can determine the lowest energy conformations of the compounds. jocpr.comjocpr.com DFT has also been used to study the adsorption properties of this compound on surfaces, such as photocatalyst TiO2, to understand its environmental influence and potential degradation pathways. nih.govdntb.gov.ua These studies can identify optimal adsorption sites and analyze changes in electronic density and atomic charges upon adsorption. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity. slideshare.netnih.gov Computational approaches are widely used in SAR analysis to predict and understand how modifications to a molecule's structure affect its activity. nih.govresearchgate.net
Analysis of this compound Derivatives (e.g., Fluoro-Ornidazole)
SAR studies involving this compound often focus on analyzing the effect of structural modifications on its activity and binding interactions. Derivatives of this compound, such as fluoro-ornidazole, have been investigated using computational methods like molecular docking to compare their interactions and binding energies with target proteins against those of the parent compound. jocpr.comjocpr.comresearchgate.net These studies help in identifying whether modifications enhance or alter the compound's potential efficacy or target specificity. For instance, docking studies have shown that fluoro-ornidazole can exhibit similar or higher binding interactions with certain proteins compared to this compound. jocpr.comresearchgate.net
Prediction of Biological Activity and Binding Affinity
In silico studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are employed to predict the biological activity and binding affinity of this compound and its derivatives. Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a biological target protein, predicting the preferred binding orientation and the strength of the interaction, often expressed as binding energy nih.govsphinxsai.com. This technique is a valuable tool in drug discovery for identifying potential drug candidates and understanding molecular interactions nih.govnih.gov.
Research involving in silico docking studies has investigated the interactions of this compound and its derivatives with various target proteins implicated in different biological processes, including those relevant to its antimicrobial and antiparasitic actions fishersci.dkmims.com. These studies often consider proteins known to be targeted by antimicrobial agents, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid synthesis researchgate.net.
One study explored the binding affinity of this compound and a derivative, fluro-ornidazole, to several protein targets, including anti-infective and anti-protozoal proteins fishersci.dkmims.com. Using the AutoDock Vina program, docking simulations were performed to determine the binding energies fishersci.dkmims.com. The binding energy provides an estimate of the strength of the interaction between the ligand and the protein target; lower binding energy values typically indicate a more favorable and potentially stronger binding interaction nih.gov.
| Compound | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) |
| This compound | 4e9u | -5.3 |
| Fluro-ornidazole | 4e9u | -5.6 |
| This compound | 3hj3 | -5.1 |
| Fluro-ornidazole | 3hj3 | -5.8 |
Quantitative Structure-Activity Relationship (QSAR) analysis is another computational method used to predict biological activity by establishing a mathematical relationship between the chemical structure or physicochemical properties of compounds and their observed biological activity fishersci.cawmcloud.org. QSAR models can utilize various molecular descriptors, such as lipophilicity (e.g., log P) and polar surface area, to predict activity jocpr.comfishersci.cafishersci.ca. Studies have applied QSAR to nitroaromatic compounds, the class to which this compound belongs, to predict various biological endpoints researchgate.net. Parameters like log P, a measure of lipophilicity, have been determined for this compound using computational and experimental methods, providing insights into its partitioning behavior jocpr.comfishersci.ca. For this compound, a measured log k' value of 0.199 and an RMW value of 0.33 have been reported in chromatographic studies, which correlate with lipophilicity fishersci.ca.
These computational and in silico approaches provide valuable predictions and mechanistic insights into the potential biological activity and target interactions of this compound and its derivatives, guiding further research and development efforts.
Toxicological Research and Safety Profile Elucidation
Mechanisms of Organ-Specific Toxicity
Studies have investigated the potential of ornidazole to induce toxicity in specific organs, including the liver, kidneys, and the central nervous system.
Hepatotoxicity Research (e.g., Cholestatic Hepatitis-like Damage)
Nitroimidazole derivatives, including this compound, have been associated with hepatotoxic damage that can resemble acute cholestatic hepatitis. mdpi.comistanbul.edu.trnih.govresearchgate.net While rare, this compound-induced hepatotoxicity has been reported in a limited number of cases. istanbul.edu.trresearchgate.net Some research suggests that this compound may cause drug-induced autoimmune hepatitis. researchgate.net Studies involving computational models, such as Artificial Neural Networks (ANN), have predicted a high chance of hepatotoxicity for this compound. mdpi.com Molecular structure analysis suggests that the presence of the 2-methyl-5-nitro-1H-imidazole-1-yl structure and substitutions like 1-chloro and 2(S)-2-methyloxirane may impact hepatotoxicity. mdpi.com
Renal Toxicity Investigations
Research indicates that this compound alone can cause adverse effects involving the kidneys. scialert.net However, the pharmacokinetics of this compound appear to be unaltered in renal impairment, suggesting that dose adjustment may not be necessary in patients with impaired renal function. rwandafda.gov.rwmedsafe.govt.nz this compound is removed by haemodialysis. rwandafda.gov.rwmedsafe.govt.nz
Central Nervous System Toxicity Pathways
Adverse effects on the central nervous system (CNS) are among the main side effects associated with this compound during its clinical application. researchgate.net this compound is widely distributed in body tissues and fluids, including the cerebrospinal fluid, and can easily penetrate the blood-brain barrier due to its high lipid solubility. nih.gov In most CNS tissues, the concentration of this compound can reach 60-100% of the plasma concentration, which can lead to adverse neurological reactions. nih.gov Severe diseases of the central and peripheral nervous system may be aggravated by this compound therapy. rwandafda.gov.rw Treatment discontinuation is recommended in cases of peripheral neuropathy, ataxia, vertigo, or confusion. rwandafda.gov.rw
Possible toxic mechanisms for nitroimidazole-induced CNS effects include direct neuronal toxicity, GABA modulation, and nucleic acid binding of intermediate metabolites affecting neuronal protein synthesis and mitochondrial function. nih.gov Some scholars propose that nitroimidazole drugs may inhibit monoamine oxidase, leading to reduced dopamine (B1211576) decomposition and accumulation in the body, which could contribute to mental disorders. nih.gov Studies comparing this compound enantiomers have indicated a difference in their action on the CNS, with R-ornidazole exhibiting stronger central inhibition than S-ornidazole. researchgate.net The potential mechanism of CNS inhibition by this compound may be mediated through the suppression of activities of key enzymes involved in energy metabolism. researchgate.net
Mutagenicity and Carcinogenicity Assessments
The mutagenic and carcinogenic potential of this compound has been evaluated through various in vitro and in vivo studies. Nitroimidazole derivatives are generally considered mutagenic chemicals, with the nitrogen group believed to be responsible for this activity. tmda.go.tz
In vitro Mutagenicity Testing (e.g., Salmonella typhimurium, Klebsiella pneumoniae)
In vitro mutagenicity testing using bacterial systems has been conducted for this compound. Mutagenicity has been observed with Klebsiella pneumoniae and Salmonella typhimurium. tmda.go.tzresearchgate.netresearchgate.net Specifically, this compound was revealed to be mutagenic in Salmonella typhimurium. tmda.go.tz Studies using the fluctuation test with Klebsiella pneumoniae have shown that this compound can increase mutation frequency. researchgate.netresearchgate.net Testing in Salmonella typhimurium strain TA-100 has also demonstrated mutagenic activity for this compound. researchgate.netnih.gov The high correlation between mutagenic and antibacterial activity in nitroheterocyclic compounds supports the hypothesis of a shared mechanism for both activities. nih.gov
Table 1: In vitro Mutagenicity Test Results for this compound
| Test System | Organism | Result | Reference |
| Fluctuation Test | Klebsiella pneumoniae | Mutagenic | researchgate.netresearchgate.net |
| Plate Test | Salmonella typhimurium | Mutagenic | tmda.go.tzresearchgate.netnih.gov |
In vivo Studies (e.g., Mouse Micronucleus Test, Chromosome Aberrations, Long-Term Carcinogenicity in Rats)
In vivo studies have been conducted to assess the genotoxic and carcinogenic potential of this compound in mammalian systems. The mouse micronucleus test and chromosome aberration tests are commonly used in vivo assays for detecting damage to chromosomes or the mitotic apparatus. fao.orgfda.govcriver.com
This compound has shown negative results in some in vivo tests, such as the micronucleus test in mice and chromosome aberration studies. tmda.go.tz However, other research evaluating the genotoxic potential of this compound in human lymphocyte cultures using sister chromatid exchange (SCE) and micronucleus (MN) assays found a statistically significant increase in both SCE and MN frequencies after this compound therapy. researchgate.net This suggests a potential geno- and cytotoxic effect in human peripheral lymphocyte cultures and highlights the need for further studies to elucidate the mechanism of genotoxicity and carcinogenic potential. researchgate.net
Table 2: In vivo Genotoxicity and Carcinogenicity Test Results for this compound
| Test Type | Organism | Endpoint | Result | Reference |
| Genotoxicity | Mice | Micronucleus Test | Negative (in some studies) | tmda.go.tz |
| Genotoxicity | Mice | Chromosome Aberrations | Negative (in some studies) | tmda.go.tz |
| Genotoxicity | Human Lymphocytes | Sister Chromatid Exchange (SCE) | Statistically significant increase after therapy | researchgate.net |
| Genotoxicity | Human Lymphocytes | Micronucleus (MN) | Statistically significant increase after therapy | researchgate.net |
| Long-Term Carcinogenicity | Rats | Tumor Incidence (2 years, 400 mg/kg/day) | No carcinogenicity recorded | tmda.go.tz |
Role of the Nitro Group in Genotoxicity
Nitroimidazole derivatives, including this compound, are generally considered to possess mutagenic potential, a property largely attributed to the presence of the nitro group. tmda.go.tzscielo.brnih.govscielo.br The mechanism involves the bioreduction of the nitro group within susceptible microorganisms, leading to the formation of reactive intermediate metabolites. tmda.go.tzscielo.brpatsnap.com These toxic metabolites can interact with crucial biomolecules, primarily DNA, causing strand breakage, inhibiting repair mechanisms, and ultimately disrupting transcription and leading to cell death in target organisms. tmda.go.tzpatsnap.com
While the nitro group is suggested to be responsible for mutagenic and genotoxic activity in nitroimidazoles, studies have shown varied results for this compound. ijbcp.com Mutagenicity has been observed in bacterial systems like Salmonella typhimurium. tmda.go.tzscielo.br However, negative results have been reported in other tests, such as the micronucleus assay in mice and chromosome aberration tests. tmda.go.tz Long-term carcinogenicity studies in rats administered high doses of this compound (400 mg/kg/day) for two years did not record carcinogenicity. tmda.go.tz Despite some conflicting reports, a study evaluating this compound's genotoxic potential in human peripheral lymphocyte cultures using sister chromatid exchange (SCE) and micronucleus (MN) assays observed a statistically significant increase in both SCE and MN frequencies after this compound therapy. nih.gov This suggests a potential geno- and cytotoxic effect in human lymphocytes, highlighting the need for further detailed studies to fully elucidate the mechanism of this compound's genotoxicity and its carcinogenic potential. nih.gov
Comparative Toxicity of Enantiomers
This compound exists as a racemic mixture, comprising two enantiomers: R-(+) and S-(-) this compound. Research has explored potential differences in the toxicological profiles of these enantiomers.
Differential Toxicity Profiles of R-(+) and S-(-) this compound
Studies comparing the neurotoxicity of this compound enantiomers have indicated differences in their effects on the central nervous system (CNS). In Beagle dogs, intravenous administration of R-ornidazole at 200 mg/kg resulted in symptoms such as salivation, vomiting, limb myasthenia, inability to stand, and twitching, which increased in severity over the administration period. researchgate.net Body weight gain and food consumption were also significantly depressed compared to the control group. researchgate.net Histological examination in the R-ornidazole group showed slight degeneration and decreased numbers of Purkinje cells in the cerebellum. researchgate.net
In contrast, S-ornidazole administered at the same dose (200 mg/kg, iv) in Beagle dogs resulted in much slighter toxic effects, primarily salivation, vomiting, and urinary and fecal incontinence, observed 1-3 hours after administration. researchgate.net Body weight gain and food consumption were only lightly depressed and not significantly different from the control group. researchgate.net These findings suggest that the toxic effects of S-ornidazole are considerably milder than those of R-ornidazole. researchgate.net
Further studies in mice evaluating central nervous system effects, such as sedative and muscle relaxation activity, also indicated differences. researchgate.net R-(+) this compound demonstrated stronger central inhibitory effects compared to S-(-) this compound. researchgate.net This difference was suggested to involve interaction with the GABAergic system, with R-(+) this compound potentially increasing GABA levels and decreasing glutamate (B1630785) levels through the upregulation of glutamic acid decarboxylase (GAD65/67) in the cerebral cortex. researchgate.net
While some research initially suggested that the general toxicity and effects on sperm motility were substantially the same for both enantiomers google.com, more recent studies, particularly concerning CNS toxicity, point towards differential profiles.
Implications for Therapeutic Development of Enantiopure Compounds
The observed differences in the toxicity profiles, particularly the lower CNS toxicity associated with the S-(-) enantiomer, have implications for the therapeutic development of enantiopure this compound. researchgate.netgoogle.commdpi.comchinapatentstrategy.com Developing and utilizing the S-(-) enantiomer (levthis compound) could potentially offer a safer alternative to the racemic mixture, leading to a reduced incidence rate of CNS side effects in clinical usage. researchgate.netmdpi.comchinapatentstrategy.com
Studies have indicated that levthis compound exhibits similar clinical therapeutic effects to racemic this compound but with fewer adverse reactions in the central nervous system. mdpi.comnih.gov This suggests that isolating and administering the S-(-) enantiomer could maintain therapeutic efficacy while improving the safety profile, particularly concerning neurological adverse events. mdpi.comchinapatentstrategy.com The development of enantiomerically pure L-ornidazole has been explored with the aim of providing a therapy with lower toxicity to the central nervous system compared to the racemic drug. google.com
Drug-Induced Adverse Events and Underlying Mechanisms
This compound, like other nitroimidazole derivatives, can cause a range of adverse events. Understanding the underlying mechanisms is crucial for managing and mitigating these effects.
Disulfiram-like reactions: this compound may produce a disulfiram-like reaction when alcohol is consumed. tmda.go.tzpediatriconcall.comfabad.org.trnih.govresearchgate.net This reaction is characterized by symptoms such as flushing of the face and neck, palpitations, dizziness, nausea, and vomiting. tmda.go.tzfabad.org.tr The mechanism is believed to be related to the inhibition of acetaldehyde (B116499) dehydrogenase, an enzyme responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism, into acetate. fabad.org.trnih.govresearchgate.netresearchgate.net The accumulation of acetaldehyde in the blood leads to the unpleasant clinical manifestations associated with this reaction. researchgate.netresearchgate.net Although metronidazole (B1676534) is more commonly associated with this reaction, caution is advised with all imidazole (B134444) derivatives, and cases of disulfiram-like reactions with this compound have been reported. nih.govresearchgate.netresearchgate.net
Phlebitis: While not explicitly detailed in the provided search results for this compound specifically, phlebitis (inflammation of a vein) is a known potential adverse effect associated with intravenous administration of various medications. The mechanism can involve direct irritation of the vein wall by the drug solution, its concentration, pH, or osmolarity, as well as the site and technique of injection.
Allergic reactions: Hypersensitivity reactions to nitroimidazole drugs, including this compound, can occur. patsnap.compediatriconcall.com These reactions can manifest as skin rashes, itching (pruritus), and in rare cases, more severe forms like fixed drug eruptions (FDE). pediatriconcall.comnih.govijbcp.comresearchgate.netelsevier.es The exact mechanism of FDE is not fully understood but appears to involve a delayed hypersensitivity reaction mediated by CD8+ T cells. nih.govijbcp.comwisdomlib.org The drug acts as a hapten, binding to keratinocytes and triggering an immune response involving the release of inflammatory mediators. nih.govwisdomlib.org Re-exposure to the offending drug can lead to the recurrence of lesions at the same site. nih.govijbcp.com
Gastrointestinal reactions: Gastrointestinal disturbances are common adverse effects associated with this compound therapy. patsnap.comnih.govpediatriconcall.comfabad.org.tr These include nausea, vomiting, diarrhea, abdominal pain or discomfort, epigastric distress, a metallic or bitter taste in the mouth, and anorexia. patsnap.comnih.govpediatriconcall.comfabad.org.tr The incidence of these complications varies but is typically 10% or less, and they may be less frequent compared to metronidazole. The mechanisms underlying these gastrointestinal effects are not extensively detailed in the provided results but are likely related to direct irritation of the gastrointestinal mucosa and effects on the gut microbiome.
Neurological reactions: Neurological adverse events can occur with this compound, particularly with prolonged use or higher doses. patsnap.comnih.govnih.gov These can range from common effects like headache, dizziness, somnolence, fatigue, and weakness to more serious, albeit rare, effects such as peripheral neuropathy (characterized by numbness or tingling in the extremities), seizures, reversible ataxia, optic neuropathy, and encephalopathy. patsnap.comnih.govnih.gov The exact pathophysiology of nitroimidazole-induced neurotoxicity is not completely clear. nih.govnih.gov Possible toxic mechanisms include direct neuronal toxicity, modulation of GABAergic neurotransmission, and the binding of intermediate metabolites to nucleic acids, affecting neuronal protein synthesis and mitochondrial function. researchgate.netnih.gov this compound's ability to penetrate the blood-brain barrier due to its lipid solubility contributes to its potential for causing CNS adverse reactions. nih.gov Cerebellar ataxia and encephalopathy, though rare with this compound compared to metronidazole, have been reported, with MRI findings often showing abnormalities in areas like the dentate nuclei, midbrain, and brainstem. nih.govnih.gov
Data Table:
| Adverse Event | Proposed Mechanism(s) | Associated Symptoms |
| Disulfiram-like reaction | Inhibition of acetaldehyde dehydrogenase leading to acetaldehyde accumulation. fabad.org.trnih.govresearchgate.netresearchgate.net | Flushing, palpitations, dizziness, nausea, vomiting. tmda.go.tzfabad.org.tr |
| Allergic reactions | Delayed hypersensitivity mediated by CD8+ T cells; drug acting as hapten. nih.govijbcp.comwisdomlib.org | Skin rash, itching (pruritus), fixed drug eruptions. pediatriconcall.comnih.govijbcp.comresearchgate.netelsevier.es |
| Gastrointestinal reactions | Direct irritation of mucosa, effects on gut microbiome (less detailed in sources). | Nausea, vomiting, diarrhea, abdominal pain, metallic/bitter taste, anorexia. patsnap.comnih.govpediatriconcall.comfabad.org.tr |
| Neurological reactions | Direct neuronal toxicity, GABA modulation, binding of metabolites to nucleic acids. researchgate.netnih.gov High lipid solubility. nih.gov | Headache, dizziness, somnolence, fatigue, weakness, peripheral neuropathy, seizures, ataxia, encephalopathy. patsnap.comnih.govnih.gov |
Clinical Research and Therapeutic Applications Research Focus
Efficacy in Protozoal Infections
Ornidazole has demonstrated efficacy in the treatment of several protozoal infections, including trichomoniasis, giardiasis, and amebiasis. allengeindia.comfishersci.caasm.org
Trichomoniasis Treatment Outcomes
Research has investigated the effectiveness of this compound in treating trichomoniasis, a common sexually transmitted infection caused by Trichomonas vaginalis. Studies have compared this compound to other nitroimidazole derivatives like metronidazole (B1676534) and tinidazole (B1682380).
One study comparing this compound and metronidazole in treating urogenital trichomoniasis in men reported a clinical efficacy of 94.5% for this compound compared to 57.6% for metronidazole. researchgate.netnih.gov Microbiological efficacy was also higher with this compound, at 98.2% versus 77.1% for metronidazole. researchgate.netnih.gov In vitro studies have also indicated that this compound may be more effective against T. vaginalis trophozoites compared to metronidazole and ciprofloxacin (B1669076) in terms of minimal inhibition and lethal concentrations. tandfonline.com
Table 1: Efficacy of this compound vs. Metronidazole in Male Urogenital Trichomoniasis
| Treatment | Clinical Efficacy | Microbiological Efficacy |
| This compound | 94.5% | 98.2% |
| Metronidazole | 57.6% | 77.1% |
Giardiasis Management Studies
This compound has been evaluated for its effectiveness in managing giardiasis, an intestinal infection caused by Giardia lamblia. Comparative studies have assessed this compound against other standard treatments like tinidazole and metronidazole.
In a comparative evaluation of single oral doses of this compound and tinidazole (1.5 g) in patients with symptomatic giardiasis, parasites disappeared from the feces of all patients treated with either drug. nih.gov During an 8-week follow-up, relapses occurred in a small percentage of patients in both groups. nih.gov
Studies in children with giardiasis have also compared different this compound regimens and metronidazole. One study found that various single-dose this compound regimens (30, 25, and 20 mg/kg) and a 5-day course (25 mg/kg per day) achieved high eradication rates (94-100%), which were significantly more effective than metronidazole treatment (89%). researchgate.net A systematic review and network meta-analysis of randomized clinical trials for giardiasis treatment indicated that this compound had a mean cure rate of 93.6% ± 1.2 in one evaluation and 97.6% ± 2.5 in another, suggesting good efficacy. tandfonline.com
Table 2: Comparative Efficacy of this compound Regimens and Metronidazole in Pediatric Giardiasis
| Treatment Regimen | Eradication Rate |
| This compound single dose (30 mg/kg) | 97% |
| This compound single dose (25 mg/kg) | 97% |
| This compound single dose (20 mg/kg) | 94% |
| This compound (25 mg/kg/day for 5 days) | 100% |
| Metronidazole (20 mg/kg/day for 7 days) | 89% |
Amebiasis Therapeutic Efficacy
The therapeutic efficacy of this compound in treating amebiasis, caused by Entamoeba histolytica, has also been investigated. This compound is considered among the effective drugs for amoebic dysentery. nih.govpaediatricaindonesiana.org
Studies comparing this compound and tinidazole in children with amoebic dysentery have shown high parasitological and clinical cure rates for both drugs after a 3-day treatment course. paediatricaindonesiana.org For instance, one study reported a 100% parasitological cure rate and over 94% clinical cure rate for both this compound and tinidazole on the third day of follow-up. paediatricaindonesiana.org A Cochrane review suggested that this compound may be effective at curing amoebic dysentery compared with placebo, and that secnidazole (B1681708), tinidazole, and metronidazole may be as effective as this compound. nih.gov Another study comparing this compound and metronidazole for dientamoebiasis (caused by Dientamoeba fragilis) found significantly higher parasitological and clinical efficacies with this compound. researchgate.net
Table 3: Comparative Efficacy of this compound and Tinidazole in Pediatric Amoebic Dysentery (Day 3 Follow-up)
| Treatment | Parasitological Cure Rate | Clinical Cure Rate |
| This compound | 100% | 94.1% |
| Tinidazole | 100% | 93.7% |
Efficacy in Anaerobic Bacterial Infections
This compound possesses excellent activity against anaerobic microorganisms and has been shown to be efficacious in the therapy of various anaerobic infections. nih.govnih.gov
Treatment of Intra-abdominal and Pelvic Infections
Clinical studies have demonstrated the effectiveness of this compound in treating intra-abdominal and pelvic infections often caused by anaerobic bacteria. asm.orgnih.govresearchgate.net These infections can include peritonitis, pelvic cellulitis, endometritis, and abdominal abscesses. nih.gov
Management of Mixed Aerobic-Anaerobic Infections
This compound is also indicated for the empirical treatment of mixed aerobic-anaerobic infections, which are commonly encountered in clinical practice. rwandafda.gov.rw These can include intra-abdominal infections, gynecological and pelvic infections, and infections in immunocompromised patients. rwandafda.gov.rw
In a study involving patients with various mixed aerobic-anaerobic infections, this compound administered as a single drug showed favorable outcomes, with most patients being cured or improved. oup.com The study suggested that this compound was active in vivo against coliforms despite showing in vitro resistance, potentially due to its activity against aerobic Gram-negative microorganisms in the presence of anaerobes. oup.com The combination of this compound with agents active against aerobic bacteria, such as ofloxacin (B1677185), is considered appropriate for providing broad-spectrum coverage in mixed infections involving both aerobic and anaerobic pathogens, as well as protozoa. rwandafda.gov.rwcabidigitallibrary.orgjetir.org
Application in Surgical Prophylaxis and Treatment of Surgical Infections
This compound, a nitroimidazole antibiotic, has been investigated for its role in preventing and treating surgical infections, particularly those involving anaerobic bacteria. Studies have explored its use as a prophylactic agent in various surgical procedures.
In a multicenter, randomized, double-blind, placebo-controlled trial involving adults undergoing elective colorectal surgery, the addition of a single 1g dose of this compound orally 12 hours before surgery, in conjunction with intravenous antimicrobial prophylaxis, significantly reduced surgical site infections (SSI) within 30 days post-surgery. 2minutemedicine.comnih.govnih.gov The incidence of SSI was 13% in the this compound group compared to 21.6% in the placebo group. 2minutemedicine.comnih.gov Significant differences were also observed in deep and organ space infections. 2minutemedicine.comnih.gov
Research also suggests this compound's utility in treating mixed aerobic-anaerobic infections in surgical contexts. oup.com It is recommended for use in combined therapy for severe generalized anaerobic infections and purulent processes in various locations, as well as for the treatment and prevention of surgical infections following intra-abdominal, thoracic, proctological, and dental surgical interventions. perioperative.org.uaresearchgate.net
Data on the effectiveness of this compound in reducing surgical site infections in elective colorectal surgery:
| Outcome | This compound Group (n=463) | Placebo Group (n=463) | Absolute Difference (95% CI) | Relative Risk (95% CI) | p-value |
| Surgical Site Infection within 30 days | 13% (60 patients) | 21.6% (100 patients) | -8.6% (-13.5% to -3.8%) | 0.60 (0.45 to 0.80) | 0.001 |
| Deep Infections | 4.8% | 8.0% | -3.2% (-6.4% to -0.1%) | - | - |
| Organ Space Infections | 5.0% | 8.4% | -3.4% (-6.7% to -0.2%) | - | - |
| Major Postoperative Complications | 9.1% | 13.6% | -4.5% (-8.6% to -0.5%) | - | - |
Pericoronitis Treatment Studies
This compound has been evaluated for its efficacy in the treatment of pericoronitis, an inflammation of the soft tissue around the crown of a partially erupted tooth, often a wisdom tooth. archivesofmedicalscience.comnih.gov
A meta-analysis of 16 randomized controlled trials involving 2004 patients indicated that this compound treatment resulted in a significantly higher effective rate compared to routine treatment. archivesofmedicalscience.comnih.govnih.govresearchgate.net The meta-analysis also showed that this compound treatment was beneficial in reducing oral bacterial density, shortening the time to pain disappearance, and decreasing the time to disappearance of redness and swelling of the affected area. archivesofmedicalscience.comnih.govnih.govresearchgate.net
Summary of findings from a meta-analysis on this compound for pericoronitis:
| Outcome | Mean Difference (MD) or Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value |
| Effective Rate (RR) | 1.22 | (1.15, 1.29) | < 0.001 |
| Oral Bacterial Density (MD) | -26.13 | (-32.08, -21.51) | < 0.05 |
| Time to Pain Disappearance (MD) | -0.64 | (-0.92, -0.17) | < 0.05 |
| Time to Disappearance of Redness and Swelling (MD) | -1.45 | (-2.43, -1.01) | < 0.05 |
These findings suggest that this compound is effective in the treatment of pericoronitis and offers advantages in terms of clinical outcomes. archivesofmedicalscience.comnih.govnih.govresearchgate.net
Investigational Therapeutic Indications
Beyond its established uses, this compound is being investigated for potential therapeutic applications in several other conditions.
Endometriosis Progression Reduction in Models
Preclinical research in animal models has explored the potential of this compound to reduce the progression of endometriosis. Endometriosis is a condition characterized by the presence of endometrial tissue outside the uterus. researchgate.net
Studies in a rat model of surgically induced endometriosis demonstrated that treatment with this compound restricted the growth of endometriotic implants. researchgate.netendonews.comkarger.comnih.govresearchgate.netnih.gov This effect is potentially mediated by the suppression of inflammation and angiogenesis. researchgate.netendonews.comkarger.comnih.govresearchgate.net In one study, the median lesion volume was significantly lower in the this compound-treated group compared to the control group. endonews.comnih.govresearchgate.netnih.gov Reduced levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as decreased vascular endothelial growth factor (VEGF) and microvessel density, were observed in the lesions of treated rats. endonews.comkarger.comnih.govresearchgate.netnih.gov
Data from a rat model of endometriosis:
| Parameter | This compound Group (n=16) | Control Group (n=14) | p-value |
| Median Lesion Volume (mm³) | 20.2 (range, 5.7–53.3) | 81.3 (range, 32.8–122.2) | 0.007 |
| Median IL-1β Cell Counts | 5.3 (range, 4.5–6.4) | 11.7 (range, 9.4–15.4) | < 0.001 |
| Mean IL-6 Cell Counts | 5.6 ± 1.8 | 11.3 ± 4.1 | < 0.001 |
| Median TNF-α Cell Counts | 5.7 (range, 4.5–7.2) | 12.1 (range, 10.0–15.9) | < 0.001 |
| Median VEGF Cell Counts | 8.1 (range, 6.5–11.4) | 18.3 (range, 14.2–21.0) | 0.001 |
| Median Microvessel Density/HPF | 11.3 (range, 7.7–21.8) | 28.7 (range, 13.1–48.2) | 0.012 |
These preclinical findings suggest a potential role for this compound in managing endometriosis by targeting inflammatory and angiogenic pathways. endonews.comnih.govresearchgate.net
Metastatic Melanoma Inhibition in Preclinical Models
This compound has shown inhibitory effects on metastatic melanoma in preclinical models. Melanoma is a form of skin cancer. nih.gov
In vitro experiments using a metastatic melanoma cell line (B16F10) demonstrated that this compound effectively induced DNA damage, reduced cell viability, and suppressed migration ability. nih.govresearchgate.netresearchgate.netnih.gov In a melanoma mouse model, this compound treatment significantly suppressed tumor growth. nih.govresearchgate.netresearchgate.netnih.gov The proposed mechanisms involve the inhibition of the Hedgehog signaling pathway and ER-stress mediated autophagy, as well as the activation of multiple apoptosis pathways. nih.govresearchgate.netresearchgate.netnih.gov These preclinical findings suggest that this compound could have therapeutic potential for metastatic melanoma. nih.govresearchgate.netresearchgate.netnih.gov
Pulpitis Treatment Efficacy
Research is exploring the potential of this compound as an alternative treatment for pulpitis, inflammation of the dental pulp. citeab.comresearchgate.netpatsnap.com
Studies focusing on the effects of this compound on human dental pulp cells (hDPCs) and macrophages have been conducted. citeab.comresearchgate.netpatsnap.com In vitro experiments indicated that this compound concentrations below a certain threshold did not exhibit significant cytotoxic effects on hDPCs. citeab.comresearchgate.net this compound was found to modulate the expression of inflammatory markers in inflamed hDPCs, decreasing proinflammatory markers (IL-6 and TNF-α) and enhancing anti-inflammatory markers (IL-1Ra and IL-8). citeab.comresearchgate.net It also influenced odontogenic differentiation markers. citeab.comresearchgate.net Furthermore, low concentrations of this compound demonstrated immunomodulatory effects on macrophages. citeab.comresearchgate.net
Clinical studies have also evaluated the use of this compound in treating endodontic diseases, including pulpitis. researchgate.net An this compound mixture used in auxiliary filling therapy for patients with endodontic diseases was associated with significantly shorter disappearance times for symptoms like tooth hyperesthesia, gingival redness, and pain compared to a control group. researchgate.net The this compound mixture group also showed a higher excellent and good rate of treatment and improved masticatory efficiency, occlusal force, and oral health-related quality of life scores. researchgate.net
Prevention of Crohn's Disease Recurrence
This compound has been investigated for its effectiveness in preventing the recurrence of Crohn's disease, a chronic inflammatory bowel disease, particularly after ileocolonic resection. nih.govoup.combinasss.sa.crgastroenterologyandhepatology.netjocpr.comresearchgate.netannalsgastro.grannalsgastro.grijfmr.comijpsdronline.com
A randomized, double-blind, placebo-controlled trial demonstrated that this compound significantly reduced the clinical recurrence rate of Crohn's disease at one year following ileocolonic resection. nih.govbinasss.sa.crgastroenterologyandhepatology.netresearchgate.netannalsgastro.gr Endoscopic recurrence at both 3 and 12 months was also reduced in the this compound group compared to the placebo group. nih.govoup.combinasss.sa.crresearchgate.netannalsgastro.gr
Data on the prevention of Crohn's disease recurrence after ileocolonic resection:
| Outcome | This compound Group (n=38 or 28) | Placebo Group (n=40 or 33) | p-value | Odds Ratio (95% CI) |
| Clinical Recurrence at 1 Year | 7.9% (3 patients) | 37.5% (15 patients) | 0.0046 | 0.14 (0.037-0.546) |
| Endoscopic Recurrence at 12 Months | 53.6% (15 patients) | 79% (26 patients) | 0.037 | 0.31 (0.10-0.94) |
These findings suggest that this compound is effective in preventing the recurrence of Crohn's disease after surgery. nih.govbinasss.sa.crgastroenterologyandhepatology.netresearchgate.netannalsgastro.gr
Pharmacological Interactions and Combination Therapy Research
Research into this compound's pharmacological interactions and its use in combination therapy explores its potential to enhance antimicrobial efficacy and broaden its spectrum of activity.
Synergistic Effects with Other Antimicrobials (e.g., Aminoglycosides, Ciprofloxacin, Ofloxacin)
Studies have investigated the synergistic effects of this compound when combined with other antimicrobial agents, particularly fluoroquinolones like ciprofloxacin and ofloxacin, and aminoglycosides.
Combinations of quinolone drugs with nitroimidazole drugs, such as ofloxacin and this compound, have been suggested to enhance antimicrobial properties against both aerobic and anaerobic bacterial infections. scialert.net This synergy is reasoned by some researchers to stem from their common target action on bacterial DNA, inhibiting DNA synthesis. bepls.comfortunejournals.com An in vitro study exploring the synergistic effect of ofloxacin and this compound by checking their efficiency to inhibit DNA synthesis found that the combination significantly inhibited DNA synthesis. fortunejournals.com
Research on treating uropathogens has shown that an ofloxacin-ornidazole combination had a complete synergistic effect on tested bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus epidermidis. bepls.com The synergistic activity was determined using the checkerboard titration method, and complete synergy was observed with favorable Fractional Inhibitory Concentration (FIC) values. bepls.com Another study on biomedical fabrics treated with ofloxacin and this compound also revealed synergistic antibacterial activity against Escherichia coli and Staphylococcus aureus. scialert.netfortunejournals.com
A study investigating parenteral and oral combinations of quinolones with other antimicrobials, including oral fleroxacin (B1672770) with this compound, found that the addition of this compound did not affect the pharmacokinetics of the quinolone. nih.gov Against anaerobic bacteria, generally low bactericidal activities were determined for the combinations. nih.gov However, in clinical settings involving severe mixed infections, a parenteral therapy combining modern quinolones with imidazole (B134444) derivatives like this compound appears active with no obvious interactions. nih.gov
Aminoglycoside antibiotics have demonstrated synergistic antibacterial effects when combined with other antibacterial agents. wjpsronline.com This synergism can potentially allow for reduced individual treatment dosages while maintaining antibacterial activity. wjpsronline.com While in vitro studies indicate that the antibacterial activity of aminoglycosides and beta-lactam antibiotics may be additive or synergistic against some organisms, clinical evidence supporting these findings is limited and sometimes conflicting. drugs.comnih.gov
Interactions with Other Drug Classes (e.g., Atracurium (B1203153), Botulinum toxin type A)
This compound has been noted for potential interactions with other drug classes, including neuromuscular blocking agents like atracurium and botulinum toxin type A. The therapeutic efficacy of atracurium can be increased when used in combination with this compound. drugbank.com Similarly, the therapeutic efficacy of botulinum toxin type A can be increased when used in combination with this compound. drugbank.com This potential for increased effect suggests that caution may be warranted when co-administering this compound with these agents.
Clinical Outcome Measures in Research (e.g., Cure Rates, Recurrence Rates, Symptom Resolution, Bacterial Density Reduction)
Clinical research involving this compound utilizes various outcome measures to evaluate its effectiveness in treating different conditions. These measures often include cure rates, recurrence rates, symptom resolution, and reduction in bacterial density.
In studies evaluating the treatment of bacterial vaginosis, this compound has shown favorable clinical cure rates. A systematic review and network meta-analysis indicated that this compound had a better clinical cure rate than secnidazole and oral this compound had a better clinical cure rate than secnidazole. frontiersin.org Oral this compound also demonstrated a better clinical cure rate than clindamycin (B1669177) and probiotics in this analysis. frontiersin.org Another comparative study on bacterial vaginosis treatment found that this compound had a cure rate of 89.5% at 1 week and 84.5% at 4 weeks, which was better compared to metronidazole. researchgate.netijbcp.com A study involving oral or vaginal this compound for bacterial vaginosis reported a 100% cure rate in both oral and vaginal this compound groups. nih.gov
Table 1: Clinical Cure Rates of this compound in Bacterial Vaginosis Studies
| Study | Treatment Regimen | Cure Rate (1 week) | Cure Rate (4 weeks) |
| Systematic Review & Network Meta-analysis frontiersin.org | Oral this compound vs Secnidazole | - | Better |
| Comparative Study researchgate.netijbcp.com | This compound | 89.5% | 84.5% |
| Study on Oral/Vaginal this compound nih.gov | Oral this compound | 100% | - |
| Study on Oral/Vaginal this compound nih.gov | Vaginal this compound | 100% | - |
Research on the prophylaxis of postoperative Crohn's disease recurrence has investigated this compound's impact on recurrence rates. A randomized, double-blind, placebo-controlled trial showed that this compound significantly reduced the clinical recurrence rate at 1 year from 37.5% in the placebo group to 7.9% in the this compound group. researchgate.netnih.gov this compound also reduced endoscopic recurrence at 12 months from 79% in the placebo group to 53.6% in the this compound group. researchgate.netnih.gov Endoscopic recurrence at 3 and 12 months was found to predict clinical recurrence. researchgate.netnih.gov
Studies on the treatment of pericoronitis have evaluated this compound's effect on symptom resolution and bacterial density reduction. A meta-analysis and systematic review indicated that this compound treatment was beneficial in reducing oral bacterial density, time to pain disappearance, and time to disappearance of redness and swelling of the teeth crown compared to routine treatment. nih.govarchivesofmedicalscience.comnih.govresearchgate.netarchivesofmedicalscience.com
Table 2: Effects of this compound on Pericoronitis Outcomes
| Outcome Measure | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |
| Oral Bacterial Density Reduction | -26.13 | (-32.08, -21.51) | < 0.05 |
| Time to Pain Disappearance | -0.64 | (-0.92, -0.17) | < 0.05 |
| Time to Disappearance of Redness and Swelling | -1.45 | (-2.43, -1.01) | < 0.05 |
Clinical studies in generalized chronic periodontitis have also assessed the efficacy of this compound in combination therapy. When used as an adjunct to scaling and root planing, an ofloxacin-ornidazole combination showed statistically significant improvements in gingival indices, sulcular bleeding index (SBI), and mean pocket probing depth compared to scaling and root planing alone. wjoud.com
Future Directions and Research Gaps
Validation of Preclinical Findings in Human Studies
Preclinical studies have explored the potential of ornidazole in various therapeutic areas beyond its traditional anti-anaerobic and anti-protozoal uses. For instance, preclinical findings suggest a potential therapeutic role for this compound in the treatment of metastatic melanoma, demonstrating inhibitory effects on melanoma cell proliferation and migration in vitro and suppressing tumor growth in a mouse model. nih.gov These preclinical results highlight the need for larger and more comprehensive human studies to validate these findings and explore the safety and clinical effectiveness of this compound in such novel applications. nih.gov Further research is crucial to translate promising preclinical observations into clinically relevant outcomes.
Elucidation of Specific Mechanisms of Action in Novel Therapeutic Areas
While the general mechanism of this compound involving nitro group reduction and DNA damage in anaerobic organisms is understood, the specific mechanisms by which it might exert effects in novel therapeutic areas, such as oncology, require further elucidation. Research in melanoma models suggests potential mechanisms involving the inhibition of the Hedgehog signaling pathway and the induction of multiple death pathways. nih.gov A deeper understanding of these specific molecular interactions and pathways is essential to fully assess the therapeutic potential and optimize the use of this compound in these new contexts.
Long-Term Safety Profile for Extended Regimens
This compound is generally considered relatively safe for short-term use. fabad.org.tr However, for potential applications requiring extended treatment durations, such as in chronic conditions or as a long-term maintenance therapy, a comprehensive understanding of its long-term safety profile is necessary. karger.com While some studies and reports mention potential adverse effects with prolonged use of nitroimidazole derivatives, including neurological effects like ataxia, specific long-term toxicity data for this compound is limited. nih.gov Further research, including comprehensive toxicity studies in animal models and long-term surveillance in human studies, is needed to fully evaluate the risks and benefits of extended this compound administration. karger.com
Development of High-Quality Randomized Controlled Trials with Diverse Populations
To provide more robust evidence regarding the efficacy and safety of this compound, particularly in new indications or extended regimens, there is a need for high-quality randomized controlled trials (RCTs). archivesofmedicalscience.com These trials should ideally involve large samples and diverse populations to ensure the generalizability of the findings. archivesofmedicalscience.comnihr.ac.uk Including participants from different ethnicities and demographic groups is crucial to understand potential variations in response and adverse effects. archivesofmedicalscience.comnihr.ac.uk While some RCTs on this compound exist for established uses and in specific contexts like periodontitis, more comprehensive trials are needed to address research gaps and support new therapeutic applications. nih.gov
Comprehensive Understanding of Drug Resistance Mechanisms
Resistance to antimicrobial agents, including nitroimidazoles like this compound, is a growing concern. mdpi.comexplorationpub.com While general mechanisms of resistance in parasitic protozoa and bacteria have been identified, a comprehensive understanding of the specific mechanisms of resistance to this compound is still evolving. eurjther.comnih.gov Research into how microorganisms develop decreased drug uptake, increased efflux, genetic modifications, or alterations of the drug target in response to this compound exposure is vital. eurjther.com Elucidating these mechanisms will aid in developing strategies to mitigate resistance and preserve the effectiveness of this compound.
Exploration of Chiral Purity Benefits in Clinical Applications
This compound contains a chiral center and exists as two enantiomers, L-ornidazole and D-ornidazole. google.com Research suggests that the L-enantiomer (levthis compound) may have better pharmacokinetic characteristics and lower central nervous system toxicity compared to the D-enantiomer and the racemic mixture. google.com Studies have demonstrated that L-ornidazole provides benefits of lowered toxicity in comparison with the corresponding racemate drug in both animal and human studies. google.com Further exploration of the clinical benefits of using enantiomerically enriched or pure L-ornidazole in various therapeutic applications is warranted to potentially improve safety profiles and enhance efficacy. google.comresearchgate.net
Further Optimization of Novel Drug Delivery Systems
Optimizing drug delivery systems for this compound can enhance its therapeutic efficacy, reduce side effects, and improve patient compliance. Research is ongoing to develop novel delivery systems, such as colon-specific formulations for treating intestinal infections or inflammatory bowel diseases like Crohn's disease. ijpsdronline.cominnovareacademics.in Studies have explored systems utilizing materials like carboxymethyl xanthan gum or chitosan (B1678972) and Eudragit coatings to achieve targeted release in the colon. ijpsdronline.cominnovareacademics.inijpcbs.com Self-nanoemulsifying drug delivery systems (SNEDDS) have also been investigated to improve the solubility and oral bioavailability of this compound. researchgate.net Continued research and optimization of these and other novel delivery systems are important to maximize the therapeutic benefits of this compound.
Q & A
Basic: What are the standard analytical methods for quantifying Ornidazole in pharmaceutical formulations?
Answer:
A widely used approach is UV-Vis spectrophotometry , validated for this compound in ethanol with a maximum absorbance at 310.5 nm and a linear range of 5–25 µg/mL under Beer’s law . Method validation includes parameters such as:
- Accuracy : Recovery studies (e.g., 98–102%).
- Precision : Relative standard deviation (RSD < 2% for intraday/interday assays).
- Specificity : Confirmed via interference testing with excipients (see Table 4 in ).
For bulk and tablet analysis, sample preparation involves dissolution in ethanol, filtration, and dilution within the validated range.
Advanced: How to validate an analytical method for this compound while addressing statistical robustness?
Answer:
Validation requires adherence to ICH Q2(R1) guidelines, incorporating statistical tools:
- Specificity : Assess interference from degradation products using forced degradation studies (e.g., acidic/alkaline hydrolysis) .
- Linearity : Use ANOVA to verify linear regression fit (R² > 0.995) across the concentration range .
- Precision : Calculate RSD for repeatability (intraday) and intermediate precision (interday) via Student’s t-test to compare means .
- Accuracy : Perform recovery experiments with spiked samples, analyzing residuals to detect systematic errors.
Document results in tables with confidence intervals (e.g., 95% CI for slope/intercept).
Basic: How to design experiments evaluating this compound’s antimicrobial efficacy?
Answer:
- Variables :
- Independent: this compound concentration (e.g., 0.5–50 µg/mL).
- Dependent: Microbial growth inhibition (measured via optical density or colony counts).
- Controls : Positive (standard antimicrobial agent) and negative (culture medium alone).
- Methodology :
- Prepare serial dilutions of this compound in broth.
- Inoculate with target pathogens (e.g., Clostridium, Giardia).
- Incubate under anaerobic conditions (37°C, 48 hours).
- Quantify inhibition zones or minimum inhibitory concentration (MIC) .
Note : Replicate experiments ≥3 times to ensure reproducibility.
Advanced: How to resolve contradictions in pharmacokinetic data for this compound (e.g., bioavailability variability)?
Answer:
Address discrepancies through:
- Source Analysis : Compare study designs (e.g., animal vs. human models, dosing regimens).
- Statistical Reconciliation : Apply Fisher’s test to evaluate variance homogeneity between datasets .
- Meta-Analysis : Pool data from multiple studies, adjusting for covariates (e.g., age, renal function) using multivariate regression.
- In Silico Modeling : Use pharmacokinetic software (e.g., NONMEM) to simulate absorption-distribution profiles under different physiological conditions.
Document methodological limitations (e.g., sample size, assay sensitivity) to contextualize results.
Advanced: How to design stability-indicating studies for this compound under varying storage conditions?
Answer:
- Experimental Design :
- Factors : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), light exposure.
- Duration : 0, 1, 3, 6 months (per ICH Q1A guidelines).
- Analytical Techniques :
- HPLC : Monitor degradation products (e.g., hydrolyzed metabolites) using a C18 column and mobile phase (acetonitrile:water, 70:30) .
- Mass Spectrometry : Identify degradation pathways (e.g., oxidation of the nitroimidazole ring).
- Data Interpretation :
Basic: What are critical considerations for ethical approval in this compound clinical trials?
Answer:
- Protocol Submission : Include detailed participant selection criteria (e.g., exclusion of pregnant individuals due to teratogenic risks) .
- Informed Consent : Disclose potential adverse effects (e.g., neurotoxicity at high doses) .
- Data Safety Monitoring : Establish an independent board to review adverse events and interim results.
- Compliance : Adhere to Declaration of Helsinki principles for human subject protection .
Advanced: How to optimize this compound formulations for enhanced solubility and bioavailability?
Answer:
- Formulation Strategies :
- Solid Dispersion : Use polymers (e.g., PVP K30) to improve dissolution rates.
- Nanoemulsions : Incorporate surfactants (Tween 80) and co-surfactants (PEG 400) for lymphatic uptake.
- Evaluation Metrics :
- In Vitro: Dissolution testing in simulated gastric fluid (pH 1.2).
- In Vivo: Pharmacokinetic studies in rodent models, comparing AUC and Cmax to conventional formulations.
- Statistical Design : Apply Box-Behnken design to optimize excipient ratios and process variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
